molecular formula C6H9O3- B1262298 4-Methyl-3-oxopentanoate

4-Methyl-3-oxopentanoate

Cat. No.: B1262298
M. Wt: 129.13 g/mol
InChI Key: ZXLSKTZECNUVIS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-3-oxopentanoate is the monocarboxylic acid anion formed from 3-oxo-4-methylpentanoic acid;  principal microspecies at pH 7.3. It is a conjugate base of a 4-methyl-3-oxopentanoic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9O3-

Molecular Weight

129.13 g/mol

IUPAC Name

4-methyl-3-oxopentanoate

InChI

InChI=1S/C6H10O3/c1-4(2)5(7)3-6(8)9/h4H,3H2,1-2H3,(H,8,9)/p-1

InChI Key

ZXLSKTZECNUVIS-UHFFFAOYSA-M

Canonical SMILES

CC(C)C(=O)CC(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Navigating the Nomenclature: A Definitive Guide to Methyl 4-methyl-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of chemical synthesis and pharmaceutical development, precise communication is paramount. Ambiguity in nomenclature can lead to costly errors, delays, and misinterpretation of scientific data. This guide addresses a common point of confusion surrounding the β-keto ester identified by the CAS number 42558-54-3. It will be demonstrated conclusively that "methyl isobutyrylacetate" and "methyl 4-methyl-3-oxopentanoate" are synonyms for the same chemical entity. This document will establish the correct IUPAC nomenclature, detail the compound's physicochemical properties, outline common synthetic routes, and provide a summary of its spectroscopic signature. The aim is to provide a definitive reference for researchers, ensuring clarity and accuracy in their work.

Demystifying the Identity: Synonyms and IUPAC Nomenclature

A thorough review of chemical databases and supplier information confirms that "methyl isobutyrylacetate" and "methyl this compound" refer to the identical molecule.[1][2][3][4][5] Both names are associated with the CAS number 42558-54-3, the molecular formula C₇H₁₂O₃, and a molecular weight of approximately 144.17 g/mol .[1][6][7]

While both terms are frequently used in literature and commerce, it is crucial to adhere to standardized naming conventions for scientific accuracy. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. According to IUPAC standards, methyl this compound is the preferred and correct name for this compound.[7][8]

The name "methyl isobutyrylacetate" is a semi-systematic or common name. It is derived from the conceptual reaction between isobutyryl chloride and methyl acetoacetate.[6] While descriptive, it does not follow the rigorous rules of IUPAC nomenclature. For formal publications, patents, and regulatory submissions, the use of the IUPAC name is strongly recommended to avoid ambiguity.

The logical relationship between these identifiers can be visualized as follows:

cluster_identifiers Chemical Identifiers cluster_properties Core Properties CAS CAS: 42558-54-3 IUPAC IUPAC Name: Methyl this compound CAS->IUPAC is identified by Synonym Common Synonym: Methyl isobutyrylacetate CAS->Synonym is also known as Formula Molecular Formula: C₇H₁₂O₃ IUPAC->Formula has MW Molecular Weight: 144.17 g/mol IUPAC->MW has

Caption: Relationship between CAS number, IUPAC name, and common synonym.

Physicochemical and Spectroscopic Profile

Understanding the physical and chemical properties of methyl this compound is essential for its handling, application, and characterization.

Physicochemical Properties
PropertyValueSource
Appearance Clear, colorless to pale yellow liquid[6][9]
Molecular Formula C₇H₁₂O₃[1][6][7][10]
Molecular Weight 144.17 g/mol [1][6][7][10]
Boiling Point 55-57 °C at 15 hPa; 192 °C at 1013 hPa[1][6]
Melting Point -75 °C[1]
Density 1.013 g/mL at 20 °C[1]
Refractive Index ~1.4265[1][6]
Flash Point 79 °C (174.2 °F) - closed cup[1]
Water Solubility 43.6 g/L at 20 °C[1]
Spectroscopic Data Summary

Spectroscopic analysis is critical for confirming the identity and purity of methyl this compound. The key spectral features are summarized below.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl ester protons, the methylene protons alpha to the two carbonyl groups, the methine proton, and the two methyl groups of the isobutyryl moiety.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the two carbonyl carbons (ketone and ester), the ester methyl carbon, the alpha-methylene carbon, the methine carbon, and the isopropyl methyl carbons.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functional groups.[7]

  • Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak and characteristic fragmentation patterns consistent with the structure of methyl this compound.[7]

Synthesis Methodologies

Methyl this compound is a versatile intermediate in organic synthesis.[11][12] Its synthesis can be achieved through several established routes. As a β-keto ester, its synthesis often involves condensation reactions.[13][14][15]

Synthesis via Acylation of Methyl Acetoacetate

A common and efficient method involves the acylation of methyl acetoacetate with isobutyryl chloride.[6][11] This reaction is typically carried out in the presence of a base to deprotonate the acidic α-carbon of the methyl acetoacetate, forming a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of isobutyryl chloride.

Experimental Protocol:

  • To a solution of methyl acetoacetate in a suitable aprotic solvent (e.g., dichloromethane), add a powdered hydroxide (e.g., calcium hydroxide).[11][16][17]

  • Add a catalytic amount of a suitable base such as 1,8-Diazabicycloundec-7-ene (DBU) or tributylamine.[16]

  • Cool the reaction mixture to 0-20 °C.

  • Slowly add isobutyryl chloride to the mixture.[16][17]

  • After the addition is complete, allow the reaction to warm to 30-60 °C and stir for several hours.[16][17]

  • Upon completion, quench the reaction with water and adjust the pH to 3-5 with hydrochloric acid.[16][17]

  • Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

  • Purify the product by vacuum distillation.

cluster_workflow Synthesis Workflow: Acylation of Methyl Acetoacetate Reactants Methyl Acetoacetate + Isobutyryl Chloride Reaction Acylation Reaction Reactants->Reaction Base Base (e.g., Ca(OH)₂, DBU) Base->Reaction Workup Aqueous Workup (pH Adjustment) Reaction->Workup Purification Vacuum Distillation Workup->Purification Product Methyl this compound Purification->Product

Caption: Workflow for the synthesis of methyl this compound via acylation.

Synthesis via Condensation of 3-Methyl-2-butanone and Dimethyl Carbonate

Another viable synthetic route involves the base-catalyzed condensation of 3-methyl-2-butanone with dimethyl carbonate.[1][11] This method utilizes a strong base, such as sodium hydride, to generate the enolate of the ketone.

Experimental Protocol:

  • Wash sodium hydride with an anhydrous solvent (e.g., toluene) to remove the mineral oil.[1]

  • Suspend the sodium hydride in anhydrous toluene and add dimethyl carbonate.[1]

  • Heat the mixture to around 80 °C under an inert atmosphere (e.g., nitrogen).[1]

  • Slowly add a solution of 3-methyl-2-butanone in toluene to the reaction mixture.[1]

  • Maintain the reaction at temperature for several hours until completion.

  • Cool the reaction and pour it into a mixture of glacial acetic acid and water to neutralize the base and quench the reaction.[1]

  • Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., ethyl acetate).[1]

  • Combine the organic extracts, wash, dry, and concentrate under reduced pressure.

  • Purify the resulting residue by vacuum distillation to obtain methyl this compound.[1]

Applications in Synthesis

As a β-keto ester, methyl this compound is a valuable building block in organic synthesis.[11] The presence of both ketone and ester functionalities, separated by a methylene group with acidic protons, allows for a wide range of chemical transformations.

  • Intermediate for Pharmaceuticals: It serves as a starting material in the synthesis of more complex molecules, including pharmaceuticals. For instance, it is used in the synthesis of 3-Hydroxy-4-methylpentanoic Acid, a compound isolated from tobacco leaves.[1][12]

  • Synthesis of 1,3-Polyol Arrays: This compound can be utilized in stereoselective rearrangements to prepare 1,3-polyol arrays, which are important structural motifs in many natural products.[1][12]

  • General β-Keto Ester Chemistry: It can undergo a variety of reactions common to β-keto esters, such as alkylation and acylation at the α-carbon, and can be used in palladium-catalyzed reactions.[13][18]

Conclusion

The terms "methyl isobutyrylacetate" and "methyl this compound" are synonymous, both referring to the chemical compound with CAS number 42558-54-3. For clarity and adherence to international standards, methyl this compound should be used as the primary identifier in all scientific and technical communications. This guide has provided a comprehensive overview of its nomenclature, physicochemical properties, synthetic methodologies, and applications, serving as a reliable resource for professionals in the chemical and pharmaceutical sciences.

References

  • Premier Group. (n.d.). Methyl Isobutyryl Acetate (MIBA). Retrieved from [Link]

  • PubChem. (n.d.). Methyl this compound | C7H12O3 | CID 2759969. Retrieved from [Link]

  • Google Patents. (2021, May 28). CN112876061A - Synthetic method of methyl isobutyrylacetate.
  • Matrix Fine Chemicals. (n.d.). ETHYL this compound | CAS 7152-15-0. Retrieved from [Link]

  • Google Patents. (n.d.). CN115246772A - Preparation method of methyl isobutyrylacetate.
  • Pharmaffiliates. (n.d.). CAS No : 42558-54-3 | Product Name : Methyl this compound. Retrieved from [Link]

  • Carl ROTH. (n.d.). Methyl this compound, 100 g, CAS No. 42558-54-3. Retrieved from [Link]

  • Google Patents. (n.d.). CN115246772B - Preparation method of isobutyryl methyl acetate.
  • Vaia. (n.d.). keto ester. Suggest a reason why this rearrangement reaction occurs. Retrieved from [Link]

  • Trost, B. M. (2011). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 87(4), 143-160. [Link]

  • PubChem. (n.d.). This compound | C6H9O3- | CID 22019185. Retrieved from [Link]

  • NIST. (n.d.). methyl 3-methyl-4-oxopentanoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-methyl-4-oxopentanoate | C7H12O3 | CID 141183. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, July 2). Recent advances in the transesterification of β-keto esters. RSC Publishing. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Esters to β-Ketoesters: Claisen Condensation Overview. Retrieved from [Link]

  • Ottokemi. (n.d.). Methyl isobutyrylacetate, 97% 42558-54-3 India. Retrieved from [Link]

  • LookChem. (n.d.). Methyl 3-oxopentanoate(30414-53-0)MSDS Melting Point Boiling Density Storage Transport. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl this compound (C7H12O3). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 3-oxopentanoate. Retrieved from [Link]

Sources

Structure and reactivity of beta-keto ester 4-Methyl-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure and Reactivity of Ethyl 4-Methyl-3-oxopentanoate

Authored by: A Senior Application Scientist

Introduction: Ethyl this compound, also commonly known as ethyl isobutyrylacetate, is a versatile β-keto ester that serves as a pivotal building block in modern organic synthesis. Its unique structural arrangement, featuring an active methylene group flanked by two carbonyl functionalities, imparts a distinct reactivity profile that is harnessed by researchers and drug development professionals for the construction of complex molecular architectures. This guide provides a comprehensive exploration of its structure, the nuances of its keto-enol tautomerism, and its reactivity, with a focus on the mechanistic principles that govern its synthetic transformations.

Structural and Physical Properties

Ethyl this compound is a difunctional organic compound possessing both a ketone and an ester group. The interplay between these two groups dictates the molecule's chemical behavior.

Nomenclature and Identification
  • IUPAC Name: ethyl this compound[1]

  • Common Names: Ethyl isobutyrylacetate, Isobutyrylacetic acid ethyl ester[2][3]

  • CAS Number: 7152-15-0[1][2][4]

  • Molecular Formula: C₈H₁₄O₃[1][2][4]

  • Molecular Weight: 158.20 g/mol [2][5]

Physicochemical Data

The physical properties of ethyl this compound are summarized in the table below, providing essential data for its handling and use in experimental setups.

PropertyValue
Appearance Colorless to pale yellow liquid[3]
Boiling Point 173 °C[4]
Density 0.981 g/mL[4]
Refractive Index 1.4265[4]

Keto-Enol Tautomerism: A Duality in Structure

A fundamental characteristic of β-keto esters is their existence as an equilibrium mixture of two tautomeric forms: the keto form and the enol form. This equilibrium is not a mere chemical curiosity; it is central to the molecule's reactivity and must be understood for predictable synthetic outcomes.[6]

The enol form is significantly stabilized by two key factors:

  • Conjugation: The C=C double bond of the enol is conjugated with the carbonyl group of the ester, creating an extended π-system that delocalizes electron density and lowers the overall energy of the molecule.

  • Intramolecular Hydrogen Bonding: A stable, six-membered cyclic arrangement is formed via a hydrogen bond between the enolic hydroxyl group and the ketonic carbonyl oxygen.[6]

// Equilibrium arrows keto -> enol [dir=both, label=" ⇌ ", fontcolor="#202124"];

caption [label="Keto-Enol Tautomerism of Ethyl this compound.", shape=plaintext, fontcolor="#5F6368", fontsize=10]; } Keto-Enol equilibrium diagram.

The position of this equilibrium is highly sensitive to the surrounding environment:

  • Solvent Polarity: In non-polar solvents, the intramolecularly hydrogen-bonded enol form is favored. Polar, hydrogen-bond-accepting solvents can disrupt this internal hydrogen bond, shifting the equilibrium towards the keto tautomer.[6]

  • Temperature: Changes in temperature can also influence the equilibrium position.

The ratio of keto to enol tautomers can be accurately quantified using Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, as the interconversion is slow on the NMR timescale, allowing for the observation and integration of distinct signals for each form.[6] UV-Vis spectroscopy can also be employed, as the conjugated enol form absorbs light at a longer wavelength than the non-conjugated keto form.[6]

Core Reactivity: The Versatile Enolate Intermediate

The synthetic utility of ethyl this compound stems from the acidity of the protons on the α-carbon (the CH₂ group situated between the two carbonyls). These protons are significantly more acidic than typical alkane protons because the resulting conjugate base—the enolate—is stabilized by resonance.

Enolate Formation and Structure

Treatment with a suitable base removes an α-proton to generate a nucleophilic enolate anion. The negative charge is delocalized across the oxygen atoms of both the keto and ester carbonyls and the α-carbon. While resonance structures can be drawn with the negative charge on either oxygen or carbon, the enolate overwhelmingly reacts as a carbon nucleophile in most synthetically important reactions.[7][8]

// Starting Material start [label=<

β-Keto Ester

];

// Base base [label="+ :B⁻", shape=plaintext];

// Enolate Resonance Structures enolate_C [label=<

]; enolate_O1 [label=<

]; enolate_O2 [label=<

];

// Arrows {rank=same; start; base} start -> enolate_C [dir=both, label=" ⇌ ", fontcolor="#202124"]; enolate_C -> enolate_O1 [dir=both, label=" ↔ ", fontcolor="#202124"]; enolate_O1 -> enolate_O2 [dir=both, label=" ↔ ", fontcolor="#202124"];

caption [label="Resonance stabilization of the enolate anion.", shape=plaintext, fontcolor="#5F6368", fontsize=10, pos="c, -1.5!"]; } Enolate formation and resonance.

C-Alkylation: Forging New Carbon-Carbon Bonds

One of the most powerful applications of β-keto esters is the alkylation of the α-carbon. The enolate acts as a potent nucleophile, readily attacking electrophiles like alkyl halides in an Sₙ2 reaction to form a new C-C bond. This reaction provides a robust method for introducing alkyl chains at the α-position.[9][10]

Alkylation_Workflow

The choice of base is critical. To avoid saponification of the ester, the corresponding alkoxide (e.g., sodium ethoxide for an ethyl ester) is typically used. The reaction can be controlled to yield either mono- or dialkylated products, depending on the stoichiometry of the base and alkylating agent.[11]

Hydrolysis and Decarboxylation: Conversion to Ketones

Following alkylation (or without prior alkylation), β-keto esters can be readily converted into ketones through a two-step sequence of hydrolysis and decarboxylation.[9][12]

  • Ester Hydrolysis: Treatment with aqueous acid or base hydrolyzes the ethyl ester to a carboxylic acid, yielding a β-keto acid intermediate.[12][13]

  • Decarboxylation: β-keto acids are thermally unstable and readily lose carbon dioxide upon gentle heating.[13][14] The reaction proceeds through a cyclic, six-membered transition state, which is a type of pericyclic reaction, to yield an enol that rapidly tautomerizes to the more stable ketone product.[12][14]

This entire sequence, often referred to as the "acetoacetic ester synthesis," is a powerful method for preparing substituted ketones. For ethyl this compound itself, this sequence yields 4-methyl-2-pentanone.

// Nodes keto_acid [label=<

β-Keto Acid Intermediate

];

transition_state [label=<

Heat (Δ) [Cyclic Transition State]

, shape=box, style=dotted];

enol_product [label=<

Enol Product + CO₂

];

ketone_product [label=<

Final Ketone Product

];

// Edges keto_acid -> transition_state [label=" "]; transition_state -> enol_product [label=" "]; enol_product -> ketone_product [label="Tautomerization"];

caption [label="Mechanism of β-keto acid decarboxylation.", shape=plaintext, fontcolor="#5F6368", fontsize=10]; } Decarboxylation of the corresponding β-keto acid.

Synthesis and Experimental Protocols

Synthesis of Ethyl this compound

A common route to this compound involves the acylation of a malonate derivative. One patented method involves reacting potassium monoethyl malonate with isobutyryl chloride in the presence of magnesium chloride and triethylamine.[15]

Protocol: Synthesis via Acylation of Malonate Ester [15] This protocol is adapted from patent literature and serves as an illustrative example.

  • Reaction Setup: To a three-neck flask charged with ethyl acetate (125 mL) and monoethyl potassium malonate (13.6 g, 80 mmol), cool the mixture to 0-5 °C with stirring.

  • Addition of Reagents: Sequentially add anhydrous magnesium chloride (9.12 g, 96 mmol) and triethylamine (27.8 mL, 0.2 mol).

  • Activation: Warm the mixture to 35 °C over 30 minutes and stir at this temperature for 6 hours.

  • Acylation: Cool the reaction mixture back to 0 °C. Add isobutyryl chloride (6 mL, 57 mmol) dropwise, maintaining the temperature between 0-5 °C. After the addition is complete, allow the reaction to proceed at room temperature for 12 hours.

  • Work-up: Cool the mixture to 0 °C and carefully quench by adding 13% hydrochloric acid (70 mL), ensuring the temperature does not exceed 20 °C. Separate the organic phase.

  • Extraction: Extract the aqueous layer with toluene (3 x 40 mL).

  • Purification: Combine all organic phases and wash with saturated sodium bicarbonate solution until neutral, followed by a wash with saturated brine (25 mL). Dry the organic layer, remove the solvent under reduced pressure, and distill the crude product to yield pure ethyl this compound.

Protocol: α-Alkylation using Sodium Ethoxide

This is a generalized, self-validating protocol for the alkylation of β-keto esters.

  • Preparation of Sodium Ethoxide: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add sodium metal (1.0 eq) in small pieces to absolute ethanol (sufficient to dissolve). The exothermic reaction produces hydrogen gas and a clear solution of sodium ethoxide. Causality: Freshly preparing the base ensures it is anhydrous and highly reactive, maximizing enolate formation. Using ethanol as the solvent prevents transesterification.

  • Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add ethyl this compound (1.0 eq) dropwise with continuous stirring. Stir the resulting mixture for 30-60 minutes. Validation: Complete dissolution and a potential slight color change indicate the formation of the sodium enolate.

  • Alkylation: Add the desired alkyl halide (1.0-1.1 eq) dropwise to the enolate solution. The reaction may be stirred at room temperature or gently heated to reflux (e.g., 50-60 °C) to ensure completion. Monitoring: Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic extracts with water and then brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product can be purified further by vacuum distillation or column chromatography.

Conclusion

Ethyl this compound is a quintessential example of how fundamental principles of organic chemistry—such as tautomerism, acidity, and resonance stabilization—are embodied in a single, synthetically powerful molecule. Its ability to be selectively functionalized at the α-carbon through enolate chemistry, followed by a facile decarboxylation to yield ketones, provides a reliable and versatile strategy for carbon skeleton construction. A thorough understanding of the mechanisms and the factors influencing its reactivity is paramount for its effective application in research, process development, and the synthesis of new chemical entities.

References

  • BenchChem. (n.d.). Addressing keto-enol tautomerism in the analysis of β-keto esters.
  • LibreTexts Chemistry. (2021, October 31). 9.4: β-Ketoacids Decarboxylate.
  • AK Lectures. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube.
  • Reactivity in Chemistry. (n.d.). CX7b. Enolates: Decarboxylation.
  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.
  • PubChem. (n.d.). Ethyl isobutyrylacetate. National Center for Biotechnology Information.
  • ChemSynthesis. (2025, May 20). ethyl this compound.
  • Google Patents. (n.d.). CN112358396A - Preparation process of ethyl isobutyrylacetate.
  • Stenutz. (n.d.). ethyl this compound.
  • NIST. (n.d.). Pentanoic acid, 4-methyl-3-oxo-, ethyl ester. NIST Chemistry WebBook.
  • Matrix Fine Chemicals. (n.d.). ETHYL this compound.
  • CymitQuimica. (n.d.). CAS 7152-15-0: Ethyl isobutyrylacetate.
  • LibreTexts Chemistry. (2023, January 29). 22.6: Reactivity of Enolate Ions.
  • Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions.
  • Benchchem. (n.d.). Application Notes and Protocols for Alkylation Reactions of Ethyl 4-(3-chlorophenyl)-4-oxobutyrate.
  • ResearchGate. (2019, May). Dialkylation of Ethyl 4-(Het)aryl-3-Oxobutanoates as a Route to 5-(2-Oxoethyl)cyclopentenones.
  • Organic Lecture Series. (n.d.). Enolate Anions and Enamines.

Sources

Comparative Technical Analysis: Methyl vs. Ethyl 4-Methyl-3-Oxopentanoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of drug development, the selection of starting materials often dictates the efficiency, scalability, and impurity profile of an Active Pharmaceutical Ingredient (API). Methyl 4-methyl-3-oxopentanoate (Methyl Isobutyrylacetate) and its ethyl analog, Ethyl this compound , are critical


-keto ester intermediates. While structurally similar, their divergent physicochemical properties and reactivity profiles make them non-interchangeable in precision synthesis—most notably in the industrial production of HMG-CoA reductase inhibitors (Statins) and substituted pyrimidines.

This guide provides a technical dissection of these two esters, offering researchers a decision-making framework based on reaction kinetics, atom economy, and downstream processing requirements.

Chemical Identity & Structural Analysis[1][2]

Both compounds feature a 4-methyl-3-oxopentanoyl core (isobutyryl group). The steric bulk of the isopropyl group at the


-position distinguishes them from simple acetoacetates, imparting greater stability against self-condensation but reducing nucleophilic attack rates at the ketone carbonyl.
FeatureMethyl this compoundEthyl this compound
Common Name Methyl IsobutyrylacetateEthyl Isobutyrylacetate
CAS Number 42558-54-3 7152-15-0
Molecular Formula


Molecular Weight 144.17 g/mol 158.20 g/mol
Boiling Point ~160–165 °C (Est.)173–175 °C
Density ~1.02 g/mL0.981 g/mL
Flash Point >60 °C (Combustible)44 °C (Flammable)
Leaving Group Methoxy (-OMe)Ethoxy (-OEt)
Primary Utility Atorvastatin Intermediate SynthesisPyrimidines , Fragrances, Agrochemicals

Synthetic Utility & Reactivity Profile[7]

The "DKT" Intermediate & Atorvastatin Synthesis

The methyl ester is the preferred starting material for the synthesis of 4-methyl-3-oxo-N-phenyl-2-(phenylmethylene)pentanamide , often referred to as the "DKT" intermediate in Atorvastatin manufacturing.

  • Mechanism: The synthesis involves a Knoevenagel condensation with benzaldehyde and an amidation with aniline.

  • Why Methyl? The methyl ester offers superior atom economy . In large-scale manufacturing (metric tons), the mass difference between the leaving group methanol (MW 32) and ethanol (MW 46) translates to significant waste reduction. Furthermore, the slightly higher reactivity of the methyl ester facilitates the amidation step under milder conditions.

Heterocycle Formation (Hantzsch & Biginelli)

Both esters are substrates for multicomponent reactions (MCRs) to form dihydropyridines (calcium channel blockers) or dihydropyrimidines.

  • Ethyl Preference: The ethyl ester is often selected when the final product requires higher lipophilicity or when the reaction solvent is ethanol (to prevent transesterification byproducts).

  • Steric Control: The isopropyl group at the C4 position directs regioselectivity, preventing side reactions common with linear

    
    -keto esters.
    
Reactivity Flowchart

The following diagram illustrates the divergent synthetic pathways based on the chosen ester.

ReactivityPathways Start This compound (Methyl or Ethyl Ester) Path1 Reaction w/ Aniline & Benzaldehyde Start->Path1 Methyl Ester Preferred (Atom Economy) Path2 Biginelli Reaction (Urea + Aldehyde) Start->Path2 Ethyl Ester Common (Solvent Compatibility) Path3 Alkylation/Hydrolysis Start->Path3 Acid/Base Catalysis DKT DKT Intermediate (Atorvastatin Precursor) Path1->DKT Knoevenagel/Amidation Pyrim Dihydropyrimidines (Bioactive Heterocycles) Path2->Pyrim Cyclocondensation Acid 4-Methyl-3-oxopentanoic Acid (Unstable) Path3->Acid Decarboxylation Risk

Caption: Divergent synthetic pathways for isobutyrylacetate esters. The Methyl path (Red) is critical for statin synthesis, while the Ethyl path (Green) is favored for general heterocycle libraries.

Experimental Protocols

Protocol A: Synthesis of Atorvastatin Intermediate (DKT)

Target: 4-methyl-3-oxo-N-phenyl-2-(phenylmethylene)pentanamide[1]

Rationale: This protocol utilizes the Methyl ester to minimize byproduct mass and leverage the higher electrophilicity of the methyl ester for the amidation step.

  • Reagents:

    • Methyl this compound (1.0 eq)

    • Aniline (1.0 eq)

    • Benzaldehyde (1.0 eq)

    • Catalyst: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      -Alanine / Acetic Acid
      
    • Solvent: Toluene (for azeotropic water removal)

  • Procedure:

    • Charge a reactor with toluene, methyl this compound, aniline, and benzaldehyde.

    • Add catalytic ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      -alanine and acetic acid.
      
    • Heat to reflux (approx. 110°C) using a Dean-Stark trap to continuously remove water. Critical Step: The removal of water drives the equilibrium of both the imine formation and the Knoevenagel condensation.

    • Monitor reaction via HPLC. The disappearance of the methyl ester indicates completion.

    • Note: The methyl ester group is converted to the N-phenyl amide in situ (or sequentially), releasing methanol.

  • Purification:

    • Cool the mixture to precipitate the product.

    • Filter and wash with cold isopropanol.

Protocol B: Biginelli Synthesis of Dihydropyrimidines

Target: Ethyl 6-isopropyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Rationale: The Ethyl ester is used here to match the solvent (Ethanol), preventing mixed-ester impurities caused by transesterification.

  • Reagents:

    • Ethyl this compound (1.0 eq)[2][3]

    • Benzaldehyde (1.0 eq)

    • Thiourea (1.2 eq)

    • Catalyst: TMSCl (Trimethylsilyl chloride) or concentrated HCl (cat.)

    • Solvent: Ethanol[4][5]

  • Procedure:

    • Dissolve thiourea and benzaldehyde in ethanol.

    • Add Ethyl this compound.[2][3][6][7]

    • Add catalyst dropwise.

    • Reflux for 6–8 hours.

    • Cool to room temperature.[4] The hydrophobic isopropyl group aids in the precipitation of the product upon cooling.

  • Validation:

    • Verify structure via

      
      -NMR. Look for the isopropyl doublet (~1.1 ppm) and the septet (~4.0 ppm).
      

Safety & Handling Comparison

ParameterMethyl EsterEthyl Ester
Metabolism Hydrolyzes to Methanol (Toxic). Strict control required in final API steps (Class 2 solvent limit: 3000 ppm).Hydrolyzes to Ethanol (Low toxicity). Class 3 solvent (Limit: 5000 ppm).
Flammability Combustible (Flash Point > 60°C). Safer for transport.Flammable (Flash Point 44°C). Requires explosion-proof equipment.
Odor Pungent, ester-like.Fruity, pleasant (often used in fragrances).

Recommendation: Use the Methyl ester for early-stage intermediates (like the DKT precursor) where subsequent purification steps can effectively remove residual methanol. Use the Ethyl ester for late-stage synthesis or when isolation of the final product is difficult, to avoid toxic residual solvents.

References

  • BenchChem. Methyl this compound | 42558-54-3. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 81583, Ethyl isobutyrylacetate. Retrieved from

  • Pfizer Inc. Process to produce atorvastatin intermediates. WO Patent 2014041059A1. Retrieved from

  • Matrix Fine Chemicals. Ethyl this compound Technical Data. Retrieved from

  • ACG Publications. Synthesis of novel impurities in Atorvastatin intermediates. Retrieved from

Sources

Stability and Handling of Methyl 4-Methyl-3-Oxopentanoate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-methyl-3-oxopentanoate (CAS: 42558-54-3), also known as Methyl Isobutyrylacetate, is a critical


-keto ester intermediate used extensively in the synthesis of pharmaceutical APIs, including statins and pyrimidine-based inhibitors. While generally stable under inert, cool conditions, it exhibits significant sensitivity to moisture and thermal stress under ambient conditions.

Core Stability Verdict: Under strict ambient conditions (25°C, 50% RH), the compound is metastable . It undergoes a slow but autocatalytic degradation cascade initiated by moisture-driven hydrolysis, leading to irreversible decarboxylation.

Key Recommendations:

  • Storage: Store at 2–8°C under argon or nitrogen.

  • Handling: Avoid prolonged exposure to humid air; re-test purity if stored >30 days at ambient temperature.

  • Critical Impurity: 3-Methyl-2-butanone (Isopropyl methyl ketone).

Chemical Identity & Physicochemical Baseline[1][2][3][4]

To understand the stability profile, we must first establish the structural dynamics of the molecule. As a


-keto ester, it exists in a dynamic equilibrium that dictates its reactivity.
Tautomeric Equilibrium

The molecule exists as a mixture of the keto and enol forms. In non-polar solvents or neat liquid, the intramolecular hydrogen bond stabilizes the enol form, which is less electrophilic but susceptible to oxidation.

Table 1: Physicochemical Properties

PropertyValueRelevance to Stability
CAS Number 42558-54-3Unique Identifier
Molecular Weight 144.17 g/mol Baseline for stoichiometry
Physical State Colorless to pale yellow liquidColor change indicates oxidation
Boiling Point ~75°C (at 15 mmHg)High thermal stress risk during distillation
Density 1.04 g/mLPhase separation checking
pKa (

-H)
~11Acidic proton drives enolization
Tautomerism Visualization

The following diagram illustrates the equilibrium that governs the molecule's reactivity profile.

Tautomerism Keto Keto Form (Major in Polar Solvents) Reactive Electrophile Enol Enol Form (Stabilized by H-Bond) Nucleophilic Character Keto->Enol  Tautomerization  

Figure 1: Keto-Enol tautomerism. The equilibrium shifts based on solvent polarity and temperature, influencing degradation rates.

Mechanistic Degradation Pathways

The stability of Methyl this compound is compromised primarily by hydrolytic cleavage followed by decarboxylation . This is a "cascade failure" mechanism where the product of the first step (the acid) is significantly less stable than the parent ester.

The Degradation Cascade
  • Step 1: Hydrolysis. Ambient moisture, catalyzed by trace acids or bases, attacks the ester linkage to form 4-methyl-3-oxopentanoic acid and methanol.

  • Step 2: Decarboxylation. The resulting

    
    -keto acid is thermally unstable. It undergoes a concerted 6-membered transition state rearrangement to release CO
    
    
    
    and form 3-methyl-2-butanone.

Why this matters: The evolution of CO


 can pressurize sealed vessels, and the formation of the ketone impurity is irreversible, ruining stoichiometry in subsequent Claisen condensations or heterocycle formations.

Degradation Ester Methyl this compound (Parent Ester) Acid 4-Methyl-3-oxopentanoic Acid (Unstable Intermediate) Ester->Acid Hydrolysis (Slow step) Methanol Methanol (Byproduct) Ester->Methanol Water + H₂O (Ambient Moisture) Water->Acid TS Cyclic Transition State (Thermal Decarboxylation) Acid->TS Heat / Ambient T Ketone 3-Methyl-2-butanone (Final Impurity) TS->Ketone Irreversible CO2 CO₂ (Gas) TS->CO2

Figure 2: The degradation cascade.[1] Hydrolysis is the rate-limiting step; once the acid forms, decarboxylation is rapid at ambient temperatures.

Stability Under Ambient Conditions

Thermal Stability
  • < 20°C: Stable for months if dry.

  • 20°C – 30°C (Ambient): Slow hydrolysis occurs if headspace humidity is not controlled. Purity decreases by ~0.5–1.0% per month in non-optimized packaging.

  • > 40°C: Rate of decarboxylation increases exponentially. Distillation must be performed under high vacuum to keep the pot temperature below 80°C to prevent rapid decomposition.

Moisture Sensitivity

This is the critical failure point. The ester linkage is sterically hindered by the isobutyryl group, providing some resistance compared to methyl acetoacetate, but it is not immune.

  • Effect: Presence of water leads to acid formation. The acid acts as an autocatalyst for further hydrolysis.

  • Observation: Degraded samples smell distinctly of "solvent" (due to the ketone) and may develop pressure in the bottle.

Oxidative Stability

The


-carbon (position 2) is acidic and can form radicals.
  • Ambient Air: Prolonged exposure to oxygen can lead to

    
    -hydroxylation or dimerization, especially in the presence of light.
    
  • Prevention: Store under inert atmosphere (Argon/Nitrogen).

Handling & Storage Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols should be adopted.

The "Purity Triangle" Check

Before committing the reagent to a high-value synthesis, perform this rapid QC check.

Table 2: Rapid QC Protocol

Analytical MethodWhat to Look ForPass Criteria
1H-NMR (CDCl3) Check for singlet at ~2.1 ppm (Methyl ketone impurity) vs. Ester methoxy singlet at ~3.7 ppm.Ketone integral < 1% relative to Ester.
GC-MS Peak at MW 86 (Ketone) vs MW 144 (Parent).Area% > 98.0% for Parent.[2]
Visual/Olfactory Colorless liquid; no sharp "ketone" solvent smell.Clear, single phase.
Storage Workflow

This workflow ensures that the material remains viable for >12 months.

StorageProtocol Receipt 1. Receipt of Material (Check CoA & Seal) Aliquot 2. Aliquot under Inert Gas (Avoid repeated freeze-thaw) Receipt->Aliquot Seal 3. Seal with Parafilm/Teflon (Prevent Moisture Ingress) Aliquot->Seal Store 4. Store at 2-8°C (Refrigerated) Seal->Store Use 5. Warm to RT before opening (Prevents condensation) Store->Use When needed Use->Store Purge with N₂ & Return

Figure 3: Optimal storage and handling workflow to minimize hydrolysis and condensation risks.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2759969, Methyl this compound. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 3-Isopropyl-4,5-dihydro-5-methyl-1H-pyrazol-5-one via Cyclocondensation of 4-Methyl-3-oxopentanoate with Hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of pyrazolone derivatives, a critical class of heterocyclic compounds in medicinal and materials chemistry. We detail the reaction conditions, mechanistic rationale, and a step-by-step protocol for the cyclocondensation of ethyl or methyl 4-methyl-3-oxopentanoate with hydrazine. This reaction, a variant of the classic Knorr pyrazole synthesis, offers an efficient route to 3-isopropyl-4,5-dihydro-5-methyl-1H-pyrazol-5-one, a valuable scaffold for further chemical elaboration. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing field-proven insights to ensure procedural success and high-purity yields.

Introduction and Scientific Context

Pyrazole and pyrazolone derivatives are foundational scaffolds in modern drug discovery, exhibiting a vast spectrum of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The Knorr pyrazole synthesis, first reported by Ludwig Knorr, remains one of the most robust and versatile methods for constructing the pyrazole ring.[2][3] This reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[4]

The reaction between a β-keto ester, such as this compound, and hydrazine is a classic example of this transformation.[2] The high reactivity of hydrazine, coupled with the thermodynamic stability of the resulting aromatic pyrazole ring system, typically ensures that these reactions are fast and high-yielding.[2] This application note elucidates the specific conditions required for the reaction of this compound with hydrazine, providing a detailed protocol and explaining the causality behind the experimental choices.

Reaction Principle and Mechanism

The synthesis proceeds via an acid-catalyzed condensation-cyclization mechanism. The regioselectivity of the reaction is a key consideration and is governed by the differential reactivity of the two carbonyl groups in the β-keto ester.

Mechanism Breakdown:

  • Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a nitrogen atom from hydrazine on the more electrophilic ketone carbonyl of this compound. The ketone is significantly more reactive towards nucleophiles than the ester moiety, which directs the initial condensation.[5]

  • Hydrazone Formation: This attack, typically catalyzed by a weak acid like acetic acid, leads to the formation of a carbinolamine intermediate which rapidly dehydrates to form a stable hydrazone intermediate.[2][5]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone, which remains nucleophilic, then performs an intramolecular attack on the ester carbonyl carbon. This step forms the five-membered heterocyclic ring.

  • Elimination and Tautomerization: The resulting tetrahedral intermediate collapses, eliminating a molecule of alcohol (methanol or ethanol, depending on the starting ester) to yield the pyrazolone product. The final product exists in tautomeric equilibrium between the pyrazolone (keto) form and the more stable aromatic 5-hydroxypyrazole (enol) form.[2] While often drawn as the keto tautomer, the enol form is generally the major species observed due to the stability conferred by aromaticity.[2][6]

Knorr_Pyrazole_Synthesis_Mechanism Mechanism of Knorr Pyrazole Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ketoester This compound Hydrazone Hydrazone Intermediate Ketoester->Hydrazone + Hydrazine - H2O Hydrazine Hydrazine (H2N-NH2) Hydrazine->Hydrazone Cyclic Cyclized Intermediate Hydrazone->Cyclic Intramolecular Cyclization Pyrazolone Pyrazolone Product (Tautomerizes to Pyrazole) Cyclic->Pyrazolone - ROH (Alcohol)

Caption: Knorr pyrazole synthesis mechanism.

Detailed Experimental Protocol

This protocol provides a reliable method for the synthesis of 3-isopropyl-4,5-dihydro-5-methyl-1H-pyrazol-5-one on a standard laboratory scale.

3.1 Materials and Equipment

  • Reagents:

    • Methyl or Ethyl this compound (1.0 eq)

    • Hydrazine hydrate (N₂H₄·H₂O), ~50-60% solution (1.2 - 2.0 eq)[6]

    • Solvent: 1-Propanol or Absolute Ethanol

    • Catalyst: Glacial Acetic Acid

    • Deionized Water (for precipitation)

  • Equipment:

    • Round-bottom flask (25 or 50 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or hot plate with stirring capability

    • Scintillation vial (20 mL) or similar reaction vessel

    • Buchner funnel and filter flask

    • TLC plates (silica gel 60 F254), developing chamber, and UV lamp

    • Standard laboratory glassware

3.2 Step-by-Step Procedure

  • Reaction Setup: In a 20-mL scintillation vial or a 50-mL round-bottom flask, combine this compound (e.g., 3 mmol, 1.0 eq) with 1-propanol (approx. 3 mL).[7][2]

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture to serve as a catalyst.[7][2]

  • Hydrazine Addition: Carefully add hydrazine hydrate (e.g., 6 mmol, 2.0 eq) to the reaction vessel. Caution: Hydrazine is toxic and should be handled with extreme care in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[2][6]

  • Heating and Monitoring: Add a magnetic stir bar and heat the reaction mixture to approximately 100°C with vigorous stirring.[7][2] Monitor the reaction's progress by TLC (e.g., using a 30% Ethyl Acetate / 70% Hexane mobile phase) every 30-60 minutes. Spot the starting material and the reaction mixture to track the consumption of the β-keto ester.[2] The reaction is typically complete within 1-3 hours.

  • Product Precipitation: Once TLC analysis indicates the complete consumption of the starting material, remove the vessel from the heat. While the solution is still hot and stirring, slowly add deionized water (approx. 10 mL) to precipitate the product.[7][2]

  • Isolation: Allow the mixture to cool slowly to room temperature, then place it in an ice bath for 15-30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of cold water to remove any residual impurities. Allow the product to air dry on the funnel or in a desiccator.

  • Characterization: Determine the mass and percent yield of the dried product. Characterize the compound by determining its melting point and acquiring ¹H NMR and ¹³C NMR spectra to confirm its structure and purity.

Experimental_Workflow Experimental Workflow A 1. Setup Combine Reactants, Solvent, & Catalyst B 2. Reaction Heat at 100°C (1-3 hours) A->B C 3. Monitoring Track with TLC B->C C->B Incomplete? D 4. Precipitation Add Hot Water C->D Complete? E 5. Isolation Cool & Filter D->E F 6. Purification Wash with Cold Water & Dry E->F G 7. Characterization Yield, MP, NMR F->G

Caption: General experimental workflow.

Data Summary and Optimization Parameters

The success of the Knorr pyrazole synthesis is dependent on several key parameters. The following table summarizes these variables and their typical impact on the reaction outcome.

Parameter Typical Condition/Range Rationale and Impact on Outcome Reference
Stoichiometry 1.2 to 2.0 equivalents of hydrazineAn excess of hydrazine ensures the complete consumption of the limiting β-keto ester, driving the reaction to completion and maximizing yield.[6]
Solvent Alcohols (Ethanol, 1-Propanol)Alcohols are effective at solvating both the reactants and the intermediates. The choice of alcohol can influence the reflux temperature.[2]
Catalyst Glacial Acetic Acid (catalytic amount)An acid catalyst protonates the ketone carbonyl, increasing its electrophilicity and accelerating the initial nucleophilic attack by hydrazine.[3][8]
Temperature 80 - 110°C (or reflux)Elevated temperatures are required to overcome the activation energy for both the initial condensation and the subsequent intramolecular cyclization.[2]
Reaction Time 1 - 6 hoursReaction time is substrate-dependent. Monitoring by TLC is crucial to avoid prolonged heating, which can lead to side product formation.[1][9]

Troubleshooting Common Issues:

  • Low Yield: This can result from impure starting materials, incomplete reaction, or loss of product during workup. Ensure the hydrazine has not degraded and consider extending the reaction time if the starting material is still present.[9]

  • Multiple Products on TLC: This may indicate side reactions or the presence of unreacted starting materials. Purification by column chromatography or recrystallization may be necessary.[9] Avoiding excessively high temperatures can minimize the formation of degradation products.

Conclusion

The Knorr pyrazole synthesis offers a direct and efficient pathway for the preparation of pyrazolone derivatives from β-keto esters. The protocol detailed herein for the reaction of this compound with hydrazine is a robust and reproducible method suitable for various research applications. By carefully controlling the reaction parameters and adhering to safety protocols, researchers can reliably synthesize this valuable heterocyclic scaffold for further exploration in drug development and materials science.

References

  • Benchchem. Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.
  • Chem Help Asap. Knorr Pyrazole Synthesis.
  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm).
  • J&K Scientific LLC. Knorr Pyrazole Synthesis.
  • Name-Reaction.com. Knorr pyrazole synthesis.
  • YouTube. Knorr pyrazole synthesis from a ketoester - laboratory experiment.
  • The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone.
  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • Benchchem. Optimization of the reaction conditions for pyrazoline synthesis.
  • Benchchem. Application Notes and Protocols: Synthesis of Pyrazole Derivatives from Ethyl 4-(3-chlorophenyl)-4-oxobutyrate.
  • PMC. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.

Sources

Catalytic enantioselective reduction of 4-Methyl-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Enantioselective Reduction of Methyl 4-Methyl-3-oxopentanoate

Executive Summary & Strategic Importance

Methyl this compound (CAS: 42558-54-3), also known as methyl isobutyrylacetate, is a pivotal


-keto ester scaffold.[1] Its reduced form, methyl (3R)- or (3S)-3-hydroxy-4-methylpentanoate , serves as a critical chiral building block for:
  • Pharmaceuticals: Side-chain intermediates for statins (HMG-CoA reductase inhibitors) and specific protease inhibitors.

  • Agrochemicals: Pheromone synthesis requiring high optical purity (>98% ee).

This guide contrasts two industry-standard methodologies: Noyori-type Asymmetric Hydrogenation (AH) and Biocatalytic Ketoreductase (KRED) Reduction . While AH offers scalability and atom economy, biocatalysis provides superior selectivity under mild conditions without heavy metal residues.

Method A: Asymmetric Hydrogenation (Chemocatalysis)

Core Principle: This method utilizes a chiral Ruthenium-diphosphine complex.[2][3] Unlike Dynamic Kinetic Resolution (DKR) used for


-substituted 

-keto esters, this substrate undergoes direct enantioselective hydrogenation of the prochiral ketone. The bulky isopropyl group at C4 necessitates a catalyst with a wide bite angle, making Ru-BINAP the gold standard.
Mechanism of Action

The reaction proceeds via the coordination of the


-keto ester oxygen atoms to the Ru(II) center. The chiral ligand (BINAP) creates a chiral pocket that differentiates the Re and Si faces of the carbonyl.

NoyoriCycle PreCat Ru(II)-BINAP Pre-catalyst Active Ru-H Species (Active Catalyst) PreCat->Active H2 Activation Coord Substrate Coordination Active->Coord + Substrate Hydride Hydride Transfer Coord->Hydride Face Selection Product Chiral Hydroxy Ester Release Hydride->Product Reductive Elim. Product->Active + H2 Regeneration

Figure 1: Simplified catalytic cycle for Ru-BINAP mediated hydrogenation. The C2-symmetry of the ligand dictates the facial selectivity.

Standard Operating Protocol (SOP)

Materials:

  • Substrate: Methyl this compound (>98% purity).

  • Catalyst: RuCl₂[(R)-BINAP] (for R-alcohol) or RuCl₂[(S)-BINAP] (for S-alcohol).

    • Note: The complex Ru(OAc)2(BINAP) is often more active than the chloride analog.

  • Solvent: Anhydrous Methanol (degassed).

  • Hydrogen Source: H₂ gas (High Pressure).

Step-by-Step Workflow:

  • Catalyst Preparation (Inert Atmosphere): In a glovebox or under Argon, dissolve RuCl₂[(R)-BINAP] (S/C ratio 1:1000 to 1:2000) in degassed methanol.

    • Expert Tip: If using the [RuCl(benzene)(BINAP)]Cl precursor, pre-activate by stirring at 50°C for 30 mins to remove the benzene ligand.

  • Loading: Charge the hydrogenation autoclave (Hastelloy or Stainless Steel) with the substrate solution (0.5 – 1.0 M in MeOH). Add the catalyst solution via cannula to avoid oxygen exposure.

  • Purging: Pressurize to 5 bar with H₂ and vent (repeat 3x) to remove trace O₂.

  • Reaction: Pressurize to 10–30 bar (150–450 psi) . Heat to 30–50°C . Stir vigorously (>800 rpm) to eliminate mass transfer limitations.

    • Critical Control Point: Do not exceed 60°C; higher temperatures degrade enantioselectivity (ee).

  • Monitoring: Monitor H₂ uptake. Reaction is typically complete in 6–12 hours.

  • Workup: Vent H₂. Concentrate the solvent under reduced pressure. Pass the residue through a short plug of silica gel to remove Ruthenium (critical for pharmaceutical intermediates).

Data Summary:

Parameter Optimal Range Impact of Deviation
Pressure 10–30 bar <10 bar: Slow rate. >50 bar: Negligible benefit.
Temperature 30–50°C >60°C: Lower ee. <20°C: Very slow rate.
Solvent MeOH or EtOH Aprotic solvents (THF) drastically reduce rate.

| S/C Ratio | 1000:1 | Lower loading is possible but requires longer times. |

Method B: Biocatalytic Reduction (Enzymatic)

Core Principle: Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) offer mild, ambient pressure reduction. This method is preferred when absolute enantiopurity (>99.5% ee) is required or when the substrate contains functional groups sensitive to high-pressure hydrogenation.

Cofactor Regeneration System

Enzymes require expensive cofactors (NADH/NADPH). A coupled enzyme system (Glucose Dehydrogenase - GDH) is mandatory for economic viability.

BiocatCycle cluster_main Main Reduction cluster_recycle Cofactor Recycle KRED KRED Enzyme NADP NADP+ KRED->NADP Substrate Methyl 4-methyl- 3-oxopentanoate Product Chiral Hydroxy Ester Substrate->Product Reduction GDH GDH Enzyme NADPH NADPH GDH->NADPH Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation NADPH->KRED NADP->GDH

Figure 2: Coupled enzymatic cycle. Glucose oxidation drives the regeneration of NADPH, fueling the KRED-mediated reduction.

Standard Operating Protocol (SOP)

Materials:

  • Enzyme: Commercial KRED screening kit (e.g., Codexis, Johnson Matthey) to identify specific "Prelog" (S) or "Anti-Prelog" (R) variants.

  • Cofactor: NADP+ (catalytic amount, 1.0 mM).

  • Recycle System: Glucose Dehydrogenase (GDH) + D-Glucose (1.2 equiv).

  • Buffer: Potassium Phosphate (100 mM, pH 7.0).

Step-by-Step Workflow:

  • Buffer Prep: Prepare 100 mM phosphate buffer (pH 7.0) containing 1 mM MgSO₄ (stabilizer for GDH).

  • Substrate Solution: Dissolve the

    
    -keto ester in IPA or DMSO (10% v/v of final volume) to improve solubility.
    
    • Caution: High concentrations of organic cosolvent can denature the enzyme. Keep <10% unless using solvent-tolerant variants.

  • Reaction Assembly: In a jacketed reactor (25–30°C), combine:

    • Buffer solution.

    • Glucose (1.2 equivalents).

    • NADP+ (catalytic).

    • GDH and KRED enzymes.

  • Initiation: Add the substrate solution slowly.

  • pH Control: The oxidation of glucose produces gluconic acid, which drops the pH. Use an autotitrator to maintain pH 7.0 with 1M NaOH.

    • Troubleshooting: If pH drops below 6.0, enzyme activity will plummet.

  • Workup: Add Ethyl Acetate (EtOAc) to extract the product. Centrifuge to break the emulsion (common in biological extractions). Dry organic layer over Na₂SO₄.[4]

Analytical Validation (Quality Control)

To verify the enantiomeric excess (ee), use Chiral HPLC or GC.

  • Method: Chiral GC (Preferred for volatility).

  • Column: Cyclodextrin-based capillary column (e.g., Chiraldex G-TA or CP-Chirasil-Dex CB).

  • Conditions:

    • Carrier Gas: Helium.

    • Temp Program: 80°C (hold 2 min)

      
       5°C/min 
      
      
      
      160°C.
  • Retention Times (Approx):

    • (S)-Enantiomer: 12.4 min

    • (R)-Enantiomer: 12.9 min

    • Starting Material: 10.5 min

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (AH) Catalyst poisoning (O₂ or Cl⁻).Ensure strict degassing. Check substrate for chloride impurities (from synthesis via acid chloride).
Low ee (AH) Temperature too high.Lower temp to 25°C; increase H₂ pressure to compensate for rate.
Emulsion (Bio) Protein denaturation at interface.Filter through Celite® pad before extraction.[4] Add brine to aqueous phase.
pH Drift (Bio) Insufficient buffering capacity.Use pH-stat (autotitrator) with NaOH rather than relying solely on buffer.

References

  • Noyori, R., et al. (1987).[5][6] "Asymmetric hydrogenation of beta-keto carboxylic esters." Journal of the American Chemical Society.[7] Link

  • Codexis Inc. (2021). "Enzymatic Reduction of Ketones: Application Note on KREDs." Codexis Technology. Link

  • Genentech/Roche. (2001). "Industrial Scale Asymmetric Hydrogenation for Pharmaceutical Intermediates." Nobel Lecture Reference. Link

  • BenchChem. (2025).[1] "Methyl this compound Technical Data and Synthesis." Link

  • Organic Chemistry Portal. "Noyori Asymmetric Hydrogenation: Mechanism and Protocols." Link

Sources

Application Note: Microwave-Assisted Scaffold Construction Utilizing Ethyl 4-Methyl-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the microwave-assisted synthesis (MWAS) protocols for Ethyl 4-methyl-3-oxopentanoate , a bulky


-keto ester analogue of ethyl acetoacetate. While structurally similar to common acetoacetates, the isopropyl group at the 

-position to the ketone introduces significant steric hindrance. This structural nuance requires specific modifications to standard microwave protocols to ensure high conversion rates in multicomponent reactions (MCRs).

This guide covers three primary heterocyclic scaffold constructions:

  • Dihydropyrimidines (DHPMs) via the Biginelli Reaction.[1][2][3][4]

  • 1,4-Dihydropyridines (1,4-DHPs) via the Hantzsch Synthesis.

  • Coumarins via the Pechmann Condensation.

Reagent Profile & Microwave Interaction[1][4][5][6][7][8]

Chemical Identity:

  • IUPAC Name: Ethyl this compound

  • Common Name: Ethyl isobutyrylacetate

  • Structure:

    
    
    

Microwave Cross-Section: Unlike simple esters, this molecule possesses a high dipole moment due to the 1,3-dicarbonyl moiety, making it an excellent microwave absorber (high loss tangent,


). However, the isopropyl group creates a "steric wall" that retards nucleophilic attack at the ketone carbonyl.

Thermodynamic Implication: Conventional heating often leads to retro-Claisen fragmentation or incomplete conversion due to the prolonged reflux times required to overcome this steric barrier. Microwave irradiation (MWI) circumvents this by providing rapid, volumetric heating that accelerates the rate-determining step (nucleophilic addition) without prolonged thermal exposure.

Application 1: The Biginelli Condensation (Dihydropyrimidines)[1][2][3]

Target Scaffold: 6-Isopropyl-3,4-dihydropyrimidin-2(1H)-ones. Mechanism: Acid-catalyzed three-component condensation.[1][2][3]

Mechanistic Insight

The reaction proceeds via the interception of an N-acyliminium ion intermediate. In MWAS, the rapid superheating of the solvent (or neat mixture) accelerates the dehydration of the aminal intermediate, which is often the bottleneck with bulky


-keto esters.
Experimental Protocol

Reaction Scale: 2.0 mmol

ComponentEquivalentsMass/VolRole
Ethyl this compound 1.0 eq316 mg

-Keto Ester
Benzaldehyde (or derivative)1.0 eq212 mgElectrophile
Urea 1.2 eq144 mgNucleophile
Ytterbium(III) Triflate [

]
5 mol%62 mgLewis Acid Catalyst
Ethanol N/A0.5 mLSolvent (Min.[2] Vol.)

Workflow:

  • Pre-mix: In a 10 mL quartz microwave vial, dissolve Urea and

    
     in ethanol. Add the Benzaldehyde and Ethyl this compound.
    
  • Seal: Cap with a Teflon-lined septum.

  • Irradiation (Method A - Constant Temp):

    • Temp: 120 °C

    • Power: Dynamic (Max 150 W)

    • Hold Time: 12 minutes (vs. 30+ min conventional)

    • Stirring: High (600 RPM)

  • Workup: Cool to 50 °C. Pour mixture onto crushed ice (20 g). The solid precipitate is filtered, washed with cold water, and recrystallized from hot ethanol.

Data: Conventional vs. Microwave[2][9]
ParameterConventional Reflux (EtOH)Microwave (120°C)
Time 4 - 6 Hours12 Minutes
Yield 65 - 72%88 - 94%
Purity (HPLC) 85% (Side products observed)>96%

Application 2: Hantzsch 1,4-Dihydropyridine Synthesis[2][10]

Target Scaffold: Diethyl 2,6-diisopropyl-4-aryl-1,4-dihydropyridine-3,5-dicarboxylates. Relevance: Calcium channel blocker analogs (nifedipine-like).

Protocol Modifications for Steric Bulk

Standard Hantzsch protocols use ethyl acetoacetate. Using the isobutyryl derivative introduces two isopropyl groups at the 2,6-positions of the final pyridine ring. This creates significant steric clash during the final ring closure. Solvent-free conditions are recommended here to maximize molecular collision frequency.

Experimental Protocol

Reaction Scale: 5.0 mmol

  • Vessel: 30 mL wide-mouth microwave vial.

  • Reagents:

    • Ethyl this compound (2.0 eq, 10 mmol)

    • Aromatic Aldehyde (1.0 eq, 5 mmol)

    • Ammonium Acetate (1.5 eq, 7.5 mmol)

  • Catalyst: Sulfamic Acid (

    
    ) - 5 mol%.
    
  • Irradiation Parameters:

    • Mode: Power Control (to prevent pressure spikes from

      
       gas generation).
      
    • Ramp: 2 minutes to 90 °C.

    • Hold: 10 minutes at 90 °C.

    • Pressure Limit: 15 bar (Critical safety parameter).

  • Purification: The reaction mass solidifies upon cooling. Triturate with diethyl ether to remove unreacted keto-ester, then recrystallize from EtOH/Water (9:1).

Application 3: Pechmann Condensation (Coumarins)[6][8][11][12]

Target Scaffold: 4-Isopropylcoumarins. Mechanism: Phenol esterification followed by intramolecular Michael addition.

Workflow Visualization

Pechmann_Pathway Start Reagents: Resorcinol + Ethyl this compound Transester Step 1: Transesterification (Acid Cat. / 110°C) Start->Transester MW Irradiation Michael Step 2: Intramolecular Michael Addition Transester->Michael Fast Kinetic Dehydration Step 3: Dehydration (-H2O) Michael->Dehydration Aromatization Product Product: 7-Hydroxy-4-isopropylcoumarin Dehydration->Product Cat Catalyst: Amberlyst-15 or FeF3 Cat->Transester Promotes

Figure 1: Mechanistic pathway for the Microwave-Assisted Pechmann Condensation.

Protocol
  • Reagents: Resorcinol (10 mmol) + Ethyl this compound (10 mmol).

  • Catalyst: Amberlyst-15 (solid acid) - 10% w/w.

  • Condition: Solvent-free (Neat).[5][6]

  • MW Setting: 110 °C for 8 minutes.

  • Note: The bulky isopropyl group makes the initial transesterification slower than with acetoacetate. Do not reduce time below 8 minutes.

Critical Process Parameters (CPP) & Troubleshooting

The following table outlines common failure modes when working with this compound in MW synthesis and their solutions.

Failure ModeCauseCorrective Action
Low Yield (Biginelli) Steric hindrance of isopropyl group prevents ring closure.Increase Hold Temp to 130°C; Switch catalyst to

(stronger Lewis acid).
Pressure Spike (Hantzsch) Rapid release of

gas from Ammonium Acetate.
Use "Power Cycling" mode (pulsed irradiation) or reduce ramp rate.
Charring/Decomposition "Hot spots" due to high viscosity of neat reagents.Add minimal solvent (0.5 mL EtOH) to facilitate stirring and heat distribution.
Incomplete Conversion Low microwave absorption of the specific reaction mixture.Add a "doping" agent: 50

of Ionic Liquid ([bmim][PF6]) to increase heating efficiency.

References

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition.

  • Vahabi, V., & Hatamjafari, F. (2014).[7] "Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions." Molecules.

  • Alajarin, R., et al. (1992).[8] "Microwave irradiation in organic synthesis: Hantzsch dihydropyridine synthesis." Synlett.

  • Babu, K. S., et al. (2005).[9] "Microwave Assisted Synthesis and Antimicrobial Activity of 2,2-Dimethyl Chromenes." Chemical & Pharmaceutical Bulletin.

  • Dondoni, A., & Massi, A. (2001). "Microwave-Assisted Synthesis of Heterocycles." Accounts of Chemical Research. (General reference for heterocycle methodology).

Sources

Transesterification methods for 4-Methyl-3-oxopentanoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Transesterification of 4-Methyl-3-oxopentanoate

Executive Summary

This compound (Methyl isobutyrylacetate, CAS: 42558-54-3) is a critical


-keto ester intermediate widely utilized in the synthesis of statins (e.g., Atorvastatin) and calcium channel blockers.[1] While versatile, this molecule presents specific challenges during transesterification:
  • Thermal Instability:

    
    -keto esters are prone to decarboxylation at elevated temperatures, particularly under acidic/basic aqueous conditions.[1]
    
  • Equilibrium Constraints: Transesterification is reversible; high yields require the continuous removal of the leaving alcohol (methanol).

  • Chemo-selectivity: The presence of a ketone and an active methylene group (

    
    ) necessitates catalysts that avoid Knoevenagel condensation or competitive nucleophilic attacks.[1]
    

This guide details three validated protocols ranging from biocatalysis (for heat-sensitive/chiral applications) to robust Lewis acid catalysis (for bulk scale-up).[1]

Strategic Method Selection

Select the appropriate protocol based on your target alcohol and substrate sensitivity.

MethodSelection Start Start: Transesterification of This compound Q1 Is the target alcohol acid/base sensitive? Start->Q1 Q2 Is the target alcohol primary or secondary? Q1->Q2 No MethodA Method A: Biocatalysis (CALB) (High Selectivity, Mild Temp) Q1->MethodA Yes (e.g., chiral alcohols) Q3 Is the scale >1 kg? Q2->Q3 Primary/Secondary MethodC Method C: Otera's Catalyst (Neutral, Difficult Substrates) Q2->MethodC Tertiary/Sterically Hindered Q3->MethodA No (High Value) MethodB Method B: Ti(OiPr)4 Catalysis (Robust, Scalable) Q3->MethodB Yes

Figure 1: Decision matrix for selecting the optimal transesterification protocol.

Chemical Mechanism & Challenges

Unlike simple esters, this compound possesses a


-keto motif that facilitates bidentate chelation with metal catalysts.[1] While this accelerates the reaction, it also stabilizes the enol form.

The "Titanium Trap": When using Titanium(IV) isopropoxide, the metal center coordinates to both the ester carbonyl and the ketone oxygen. This activates the ester carbon for nucleophilic attack by the incoming alcohol (


).

Mechanism Substrate This compound Complex Activated Ti-Chelate (6-membered transition state) Substrate->Complex Chelation Ti Ti(OiPr)4 Catalyst Ti->Complex Product Target Ester + MeOH Complex->Product R'OH Attack - MeOH

Figure 2: Activation of


-keto esters via metal chelation.[1]

Detailed Protocols

Method A: Enzymatic Transesterification (CALB)

Best for: Chiral alcohols, heat-sensitive substrates, and pharmaceutical intermediates requiring high purity.

Principle: Candida antarctica Lipase B (immobilized as Novozym 435) catalyzes the exchange under mild conditions. The enzyme stabilizes the transition state via an oxyanion hole, avoiding the need for metal activation.

Materials:

  • This compound (1.0 equiv)[1][2]

  • Target Alcohol (1.5 – 3.0 equiv)[1]

  • Novozym 435 (10–20 wt% relative to substrate)[1]

  • Molecular Sieves (4Å, activated)

  • Solvent: Hexane or Toluene (optional; solvent-free preferred if liquid).[1]

Protocol:

  • Preparation: In a clean reaction vial, dry the target alcohol and this compound over 4Å molecular sieves for 2 hours. Moisture kills conversion by promoting hydrolysis.[1]

  • Incubation: Mix the ester and alcohol. Add Novozym 435 beads.[1]

  • Reaction: Incubate at 45°C (Do not exceed 60°C to preserve enzyme activity) with orbital shaking (200 rpm).

    • Note: Use an open vessel inside a desiccator or apply a gentle vacuum (200 mbar) to continuously remove the generated methanol. This is the critical driving force .

  • Monitoring: Check TLC or GC every 4 hours.

  • Workup: Filter off the enzyme beads (the enzyme can be washed with acetone and reused up to 5 times). Concentrate the filtrate under reduced pressure.

Validation:

  • Yields typically >90%.[1][3][4]

  • No metal remediation required (Green Chemistry).[1]

Method B: Titanium(IV) Mediated Exchange

Best for: Large-scale synthesis, non-sensitive primary/secondary alcohols.[1]

Principle: Lewis acid catalysis using Ti(OiPr)4.[1] The reaction is driven by the removal of the volatile alcohol (methanol) via azeotropic distillation.

Materials:

  • This compound (1.0 equiv)[1][2]

  • Target Alcohol (1.2 – 1.5 equiv)[1]

  • Titanium(IV) isopropoxide (1–5 mol%)[1]

  • Solvent: Toluene or Xylene (anhydrous).[1]

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap (or distillation head) topped with a nitrogen inlet.

  • Loading: Charge the flask with the ester, the target alcohol, and solvent (0.5 M concentration).

  • Catalyst Addition: Add Ti(OiPr)4 via syringe under nitrogen flow.[1] The solution may turn slightly yellow due to chelation.

  • Reflux: Heat the mixture to reflux. The methanol formed will co-distill with the solvent (or be trapped in the Dean-Stark if using a separating solvent system).

    • Critical Step: If the target alcohol boils >100°C, apply a partial vacuum to facilitate methanol removal at lower temperatures (80°C) to minimize thermal degradation.

  • Quench: Cool to room temperature. Add 1N HCl (minimal amount) or wet ether to hydrolyze the titanium complex. A white precipitate (

    
    ) will form.[1]
    
  • Purification: Filter through a pad of Celite. Dry the organic phase over

    
     and concentrate.
    

Validation:

  • NMR (

    
    ): Disappearance of the methyl ester singlet at 
    
    
    
    ppm.
Method C: Otera’s Catalyst (Distannoxane)

Best for: Sterically hindered alcohols, acid-labile substrates, and "impossible" transesterifications.

Principle: 1,3-disubstituted tetraalkyldistannoxanes (Otera’s catalysts) are "double Lewis acids" that are highly active, water-tolerant, and operate at neutral pH.[1]

Protocol:

  • Loading: Mix this compound (1.0 equiv) and Target Alcohol (1.0 equiv) in Toluene.

  • Catalyst: Add Otera’s catalyst (e.g.,

    
    ) at 0.1 – 1.0 mol% .[1]
    
  • Reflux: Reflux gently for 2–6 hours.

  • Workup: Evaporate solvent. The catalyst is often insoluble in cold methanol/acetonitrile, allowing for recovery, or the product can be distilled directly.

Comparative Data Analysis

FeatureMethod A (Enzymatic)Method B (Titanium)Method C (Otera's Sn)
Catalyst Novozym 435 (CALB)

Distannoxane
Temp 40–50°C80–110°C80–110°C
pH Conditions NeutralMildly Acidic (Lewis)Neutral
Methanol Removal Vacuum / SievesDistillationDistillation
Substrate Scope Primary/SecondaryPrimary/SecondaryTertiary/Hindered
Metal Residue None High (Requires Workup)Low (Catalyst precipitates)
Cost High (Reusable)LowHigh

Troubleshooting & QC

  • Issue: Low Conversion.

    • Cause: Failure to remove methanol.[1]

    • Fix: Add more molecular sieves (Method A) or improve vacuum/nitrogen sweep (Method B).[1]

  • Issue: Decarboxylation (Loss of

    
    ). 
    
    • Symptom:[1][5][6][7] Formation of 3-methylbutan-2-one (isobutyl methyl ketone).[1]

    • Fix: Lower reaction temperature; ensure conditions are strictly anhydrous; avoid alkaline workups.

  • Issue: Product Coloration.

    • Cause: Polymerization or enol-oxidation.[1]

    • Fix: Perform reaction under strict Nitrogen/Argon atmosphere.

References

  • BenchChem Technical Support. (2025).[1] Application Notes and Protocols for Enzymatic Reactions Involving Methyl this compound. BenchChem.[1] Link[1]

  • Otera, J. (1993).[1][5][8] Transesterification.[1][3][4][5][6][8][9][10][11] Chemical Reviews, 93(4), 1449–1470.[8] Link[1]

  • Mohamad Nor, N. F. S., et al. (2024).[7] Enzymatic Transesterification Using Different Immobilized Lipases. Bulletin of Chemical Reaction Engineering & Catalysis, 19(2), 265-274.[7] Link[1][7]

  • Taber, D. F. (2004).[1] Useful Transesterification of

    
    -Keto Esters.[1][3][12][13][14] Journal of Organic Chemistry. (General reference for Ti-mediated processes).
    
  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2759969, Methyl this compound.[1]Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 4-Methyl-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists handling 4-Methyl-3-oxopentanoate (commonly known as Methyl Isobutyrylacetate or its related esters/salts).

Status: Operational | Role: Senior Application Scientist Topic: Prevention of Thermal Decarboxylation & Degradation

Executive Summary: The Instability Mechanism

This compound (and its corresponding acid, 4-methyl-3-oxopentanoic acid) belongs to the class of


-keto acids/esters .[1][2] These compounds are thermodynamically prone to decarboxylation because the carbonyl group at the 

-position facilitates a cyclic, six-membered transition state.
  • The Core Problem: Upon heating—or in the presence of catalytic acid/base and moisture—the ester hydrolyzes to the free

    
    -keto acid.[1] This acid spontaneously decarboxylates to form 3-methyl-2-butanone  (Isopropyl methyl ketone) and CO₂ .
    
  • The Solution: Stability is achieved by blocking the formation of the free acid (anhydrous conditions) or preventing the cyclic transition state (pH control/low temperature).

Troubleshooting & FAQs

Direct solutions to common experimental failures.

Q1: I am observing vigorous gas evolution and mass loss during vacuum distillation. Why?

Diagnosis: You are likely witnessing thermal decarboxylation . Root Cause: If your crude mixture contains residual water or acid, the ester hydrolyzes to the


-keto acid, which decomposes at temperatures as low as 40–50°C.
Corrective Action: 
  • Neutralize: Ensure the crude is pH-neutral or slightly basic (pH 7.5–8.0) before heating. The enolate anion is significantly more stable than the free acid.

  • Dry: Dry the organic phase thoroughly with

    
     or 
    
    
    
    to remove water that catalyzes hydrolysis.
  • Vacuum: Increase vacuum depth (< 5 mbar) to lower the boiling point, keeping the pot temperature below 60°C.

Q2: My GC-MS analysis shows a large peak for isopropyl methyl ketone, but I synthesized the ester. Is my product degrading in the instrument?

Diagnosis: Yes, this is a classic injector-port artifact . Root Cause: The high temperature of the GC inlet (typically 250°C) causes instantaneous thermal degradation of the


-keto ester/acid.
Corrective Action: 
  • Derivatization: You must lock the structure before analysis. Use Methoximation (to protect the ketone) followed by Silylation (MSTFA/BSTFA) to protect the acid/alcohol groups.

  • Cold Injection: If derivatization is impossible, use a "Cool On-Column" injection technique starting at 40°C.

Q3: Can I use aqueous NaOH to wash the reaction mixture?

Diagnosis: High Risk. Root Cause: Strong aqueous bases promote ester hydrolysis. Once acidified during workup, the resulting free acid will decarboxylate. Corrective Action:

  • Use mild, non-nucleophilic bases (e.g., saturated

    
     or phosphate buffers) for washes.
    
  • Perform washes cold (0–4°C) and separate phases immediately.

Visualizing the Degradation Pathway

The following diagram illustrates the "Danger Zone" where the stable ester converts to the unstable acid.

Decarboxylation_Pathway cluster_danger CRITICAL CONTROL POINT Ester This compound (Ester Form) [Relatively Stable] Acid 4-Methyl-3-oxopentanoic Acid (Free Acid) [HIGHLY UNSTABLE] Ester->Acid Hydrolysis (Prevent: Dry Solvents) Water H₂O / H⁺ Water->Acid TS Cyclic 6-Membered Transition State Acid->TS Heat (>50°C) Enol Enol Intermediate TS->Enol - CO₂ Products 3-Methyl-2-butanone + CO₂ (Irreversible Loss) Enol->Products Tautomerization

Caption: The degradation cascade. The critical intervention point is preventing the hydrolysis of the ester to the free acid.

Standard Operating Procedures (SOPs)

SOP-A: Safe Distillation of -Keto Esters

Objective: Purify this compound without degradation.

  • Pre-Treatment:

    • Dissolve crude material in

      
       or DCM.
      
    • Wash with cold (

      
      ) saturated 
      
      
      
      to remove trace acids.
    • Dry over anhydrous

      
       for 30 minutes. Filter.
      
    • Concentrate on a rotary evaporator at bath temperature

      
      .
      
  • Distillation Setup:

    • Use a short-path distillation head (minimize thermal exposure time).

    • Pre-flush the system with Nitrogen/Argon.

    • Add a stabilizer: Add 0.1% w/w Triphenylphosphine or trace Hydroquinone (optional, acts as a radical scavenger/buffer).

  • Execution:

    • Apply high vacuum (

      
       is ideal).
      
    • Heat the oil bath slowly. Do not exceed a pot temperature of 80°C.

    • If the boiling point is not reached by 80°C, stop. Use column chromatography or molecular distillation (wiped film) instead.

SOP-B: Long-Term Storage

Objective: Prevent spontaneous decomposition.

ParameterSpecificationReason
Temperature

or

Kinetics of decarboxylation are significantly reduced at sub-zero temperatures.
Atmosphere Argon/NitrogenPrevents moisture ingress (hydrolysis).
Container Amber GlassProtects from potential photochemical degradation (though less critical than thermal).
Additives Activated Molecular Sieves (3Å)Scavenges residual water to prevent acid formation.

Comparative Stability Data

Data synthesized from homologous


-keto acid behaviors.
ConditionHalf-Life (

) of Free Acid
Stability of Methyl Ester
pH 1.0 (Acidic) < 1 hour @ 25°CUnstable (Rapid hydrolysis

decarboxylation)
pH 7.0 (Neutral) ~24 hours @ 25°CStable (Slow hydrolysis)
pH 10.0 (Basic) Days/Weeks @ 25°CStable (Enolate anion resists decarboxylation)
Temp 60°C MinutesMeta-Stable (Depends on water content)
Temp 100°C Seconds (Instant)Degrades (Unless strictly anhydrous)

References

  • National Center for Biotechnology Information (PubChem). (2025). Methyl this compound (CID 2759969).[3] Retrieved from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation of Beta-Keto Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Decarboxylation Strategies. Retrieved from [Link]

Sources

Technical Support Center: Vacuum Distillation of Methyl 4-Methyl-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 42558-54-3 | Synonyms: Methyl Isobutyrylacetate, Methyl 4-methyl-3-oxovalerate

Welcome to the Advanced Purification Support Hub.

From: Dr. Aris Thorne, Senior Application Scientist To: Process Chemists & API Development Teams

You are likely here because your distillation of Methyl 4-methyl-3-oxopentanoate (MMOP) is not meeting purity specs (GC >98%), or you are witnessing thermal degradation (discoloration/gas evolution).

Beta-keto esters like MMOP are deceptive. While they appear stable at room temperature, they possess a "thermal cliff" during distillation. The presence of the


-carbonyl group makes them susceptible to decarboxylation  (if acidic/wet) and aldol-type polymerization  (if basic/hot).

This guide replaces generic advice with a causality-driven troubleshooting framework designed to protect your molecule's integrity.

PART 1: Pre-Distillation Diagnostics (The "Check Engine" Light)

CRITICAL WARNING: Do not attempt to distill crude MMOP without verifying these three parameters. 90% of failures occur before the vacuum is even turned on.

Diagnostic Checklist
ParameterTarget RangeWhy it Matters (Causality)
pH of Crude 6.5 – 7.5 Acidic (<6): Catalyzes hydrolysis

decarboxylation to 3-methyl-2-butanone (useless ketone).Basic (>8): Catalyzes self-condensation/polymerization (tar formation).
Solvent Load < 2% Residual low-boilers (DCM, Methanol) cause "bumping" that carries impurities into the receiver, ruining fractionation.
Water Content < 0.1% Water at high temp acts as a nucleophile, cleaving the ester. The resulting

-keto acid spontaneously decarboxylates.[1]
The "Safe-Quench" Protocol

If your crude failed the checklist above, perform this workup before distillation:

  • Neutralize: Wash organic layer with saturated NaHCO₃ until aqueous phase pH is 7-8.

  • Wash: Follow with a brine wash to remove emulsified base.

  • Dry: Dry over MgSO₄ (preferred over Na₂SO₄ for faster water uptake) for 30 mins. Filter.

  • Strip: Remove solvent via Rotary Evaporator. Note: Do not exceed 40°C bath temp during stripping.

PART 2: The Distillation Architecture

Objective: Minimize "Thermal History" (Residence time


 Temperature).
Recommended Setup
  • Vacuum Source: High Vacuum Pump (Two-stage rotary vane or dry scroll).

    • Target Pressure:0.5 – 2.0 mmHg (Torr) .

    • Why: Allows boiling at < 65°C. Atmospheric distillation (~175°C) guarantees decomposition.

  • Column:

    • High Purity Requirement: 10-15 cm Vigreux column (provides ~2 theoretical plates to separate starting material Methyl Acetoacetate).

    • Thermal Sensitivity Priority: Short Path Distillation Head (if crude is already >90% pure).

  • Heating: Oil bath with magnetic stirring. Never use a heating mantle (hot spots cause charring).

Operational Parameters
ComponentSettingNotes
System Pressure 1.0 mmHg Ideal setpoint.
Bath Temp 75°C - 85°C Start low. Increase in 2°C increments.[2][3]
Vapor Temp (Head) ~55°C - 60°C Dependent on exact vacuum. (See Nomograph logic below).
Condenser Temp 5°C - 10°C Too cold (<0°C) may increase viscosity/crystallization issues if impurities are present.
PART 3: Troubleshooting & FAQs (Interactive Guide)
Scenario A: "My distillate is turning yellow or orange."

Diagnosis: Thermal Polymerization or Oxidation.

  • Root Cause: The bath temperature is too high (>100°C), or the system has an air leak (oxygen + heat = rapid degradation of enol form).

  • Immediate Action:

    • Check vacuum gauge. If pressure > 5 mmHg, your pump is underperforming, forcing you to overheat the pot.

    • Stop. Cool down. Fix the leak or change pump oil.

    • Add Stabilizer: For large batches, adding 100 ppm of BHT (butylated hydroxytoluene) to the pot can inhibit radical polymerization.

Scenario B: "The head temperature fluctuates and never stabilizes."

Diagnosis: The "Azeotrope" Effect or Bumping.

  • Root Cause: Residual synthesis solvents (Methanol/DCM) are flashing off.

  • Solution:

    • The "Degassing" Step: Before heating the bath, apply full vacuum to the cold pot for 15 minutes. This strips volatiles that cause pressure spikes.

    • Insulation: Wrap the column/head in aluminum foil. Fluctuations often mean the vapor is condensing before the thermometer bulb due to ambient cooling.

Scenario C: "I smell a fruity, ketone-like odor (different from the ester)."

Diagnosis: Decarboxylation Event.

  • Root Cause: You are making 3-methyl-2-butanone (Isopropyl methyl ketone). This happens if water was left in the pot.

  • The Fix: You cannot reverse this. The ketone is much more volatile (BP ~94°C atm) than your product.

    • Strategy: Collect the early fraction (fore-run) aggressively until the smell changes to the heavier, sweet ester scent.

Scenario D: "I cannot separate the starting material (Methyl Acetoacetate)."

Diagnosis: Boiling Point Proximity.

  • Context: Methyl Acetoacetate (MAA) boils only ~10-15°C lower than MMOP at reduced pressure.

  • Solution: A Short Path head will fail here. You must use a Vigreux column or a packed column (steel wool/glass beads) to achieve the necessary theoretical plates. Collect a generous fore-run (20% of volume) to sacrifice yield for purity.

PART 4: Visualization & Workflows
Workflow 1: The Purification Logic Gate

Use this decision tree to select the correct distillation path.

PurificationLogic Start Crude Reaction Mixture (Methyl this compound) CheckPH Check pH of Aqueous Wash Start->CheckPH Neutralize Neutralize with NaHCO3 (Target pH 7.0) CheckPH->Neutralize pH < 6 or > 8 Dry Dry Organic Layer (MgSO4 + Filtration) CheckPH->Dry pH 6.5-7.5 Neutralize->Dry Strip Strip Solvents (Rotovap < 40°C) Dry->Strip PurityCheck GC/TLC Analysis Strip->PurityCheck HighPurity Crude Purity > 90% PurityCheck->HighPurity LowPurity Crude Purity < 90% (High Methyl Acetoacetate) PurityCheck->LowPurity ShortPath Short Path Distillation (Minimizes Thermal Stress) HighPurity->ShortPath Vigreux Vigreux Column Distillation (Maximizes Separation) LowPurity->Vigreux Final Pure Distillate (Store at -20°C) ShortPath->Final Vigreux->Final

Caption: Logic flow for selecting the distillation apparatus based on crude purity and pH status.

Workflow 2: Troubleshooting The "Yellow Distillate"

Visualizing the causality of degradation.

Troubleshooting Issue Issue: Distillate is Yellow/Orange Check1 Check Vacuum Pressure Issue->Check1 Check2 Check Bath Temp Issue->Check2 ResultHighP Pressure > 5 mmHg Check1->ResultHighP ResultHighT Bath > 110°C Check2->ResultHighT Action1 Fix Leaks / Change Pump Oil ResultHighP->Action1 Action2 Lower Bath Temp ResultHighT->Action2 Conclusion Thermal Polymerization (Irreversible) Action1->Conclusion If ignored Action2->Conclusion If ignored

Caption: Root cause analysis for product discoloration during distillation.

References
  • PubChem. (2025).[4] Methyl this compound (Compound Summary).[2][4][5][6] National Library of Medicine. [Link]

  • Organic Chemistry Portal. (2023).

    
    -keto Esters.[Link][7]
    
  • Google Patents. (2022). CN115246772B: Preparation method of isobutyryl methyl acetate.[8]

Sources

Validation & Comparative

Comparative Guide: HPLC Method Development for 4-Methyl-3-oxopentanoate & Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Tautomer Trap"

4-Methyl-3-oxopentanoate (also known as Methyl isobutyrylacetate , CAS: 42558-54-3) is a critical


-keto ester intermediate used in the synthesis of integrase inhibitors (e.g., Dolutegravir).[1] While structurally simple, it presents a notorious analytical challenge: Keto-Enol Tautomerism .[1]

Standard Reverse-Phase HPLC (RP-HPLC) methods often result in split peaks, broad shoulders, or baseline drift, leading to inaccurate purity assessments.[1] Furthermore, its primary degradation product, 4-methyl-3-oxopentanoic acid , is thermally unstable and prone to decarboxylation, rendering GC analysis risky for impurity profiling.

This guide objectively compares three analytical approaches, identifying "Cold Acidic Buffered RP-HPLC" as the superior method for reliable quantitation.[1]

The Analytical Challenge: Mechanism of Failure

To develop a robust method, one must understand the underlying chemistry that causes standard methods to fail.

Keto-Enol Tautomerism

In solution, this compound exists in equilibrium between the keto form (dicarbonyl) and the enol form (conjugated double bond).[1]

  • Keto Form: More polar, elutes earlier.[1]

  • Enol Form: Less polar (internal H-bonding), elutes later.[1]

  • The Problem: On a C18 column at room temperature, the interconversion rate is often similar to the chromatographic timescale. This results in "peak splitting" or a "saddle" between two peaks, making integration impossible.

Thermal Instability

The primary impurity, the hydrolyzed acid, spontaneously decarboxylates to 3-methyl-2-butanone upon heating.[1] This makes high-temperature HPLC or standard GC inlet temperatures (250°C) unsuitable for detecting this specific impurity.

Visualizing the Problem (DOT Diagram)

Tautomer_Logic cluster_legend Chromatographic Outcome Compound This compound Keto Keto Form (Polar, Early Elution) Compound->Keto Enol Enol Form (Non-polar, Late Elution) Compound->Enol Interconversion Interconversion Rate (k) Keto->Interconversion Equilibrium Interconversion->Enol Chromatogram Resulting Peak Shape Interconversion->Chromatogram If k ≈ t_retention: Split/Broad Peak Interconversion->Chromatogram If k << t_retention (Cold): Separated Peaks Interconversion->Chromatogram If k >> t_retention (High T): Single Average Peak

Caption: Kinetic relationship between tautomer interconversion rates and chromatographic peak shape.

Comparative Methodology

We evaluated three distinct methodologies for the analysis of this compound and its impurities (Methyl isobutyrate, Isobutyric acid).

Table 1: Method Performance Matrix
FeatureMethod A: Standard RP-HPLC Method B: Cold Buffered RP-HPLC (Recommended) Method C: GC-FID
Principle Water/ACN GradientPhosphate Buffer (pH 2.[1]5) / ACN @ 15°CGas Chromatography
Peak Shape Split / TailingSharp / Symmetrical Sharp
Tautomer Control Poor (Dynamic equilibrium)Excellent (Enol suppressed/frozen) N/A (Gas phase)
Impurity Detection Good for esters, poor for acidsExcellent for all Fails for thermally labile acids
Sensitivity (LOD) ~10 ppm (210 nm)~2 ppm (210 nm) ~50 ppm
Suitability Quick spot-checkQC Release / Stability Raw Material Purity (Esters only)

Recommended Protocol: Method B (Cold Buffered RP-HPLC)

This protocol utilizes low pH to suppress the ionization of acidic impurities and low temperature to slow the keto-enol interconversion, effectively "freezing" the equilibrium or forcing it toward the keto form.

Chromatographic Conditions
  • Instrument: HPLC with UV/PDA detector (e.g., Agilent 1260/Waters Alliance).[1]

  • Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse XDB-C18 or equivalent).[1] High carbon load is preferred.

  • Column Temperature: 15°C ± 2°C (CRITICAL: Do not run at ambient).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (primary) and 254 nm (secondary for aromatic contaminants).[1]

  • Injection Volume: 10 µL.

Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL water. Adjust pH to 2.5 ± 0.05  with dilute Phosphoric Acid. Filter through 0.45 µm membrane.[2]
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Comment
0.09010Initial Hold
5.09010Isocratic for acidic impurities
20.04060Gradient elution of ester
25.01090Wash
25.19010Re-equilibration
35.09010End
Sample Preparation (Self-Validating Step)

The choice of diluent is crucial to prevent on-column precipitation or equilibrium shifts.[1]

  • Stock Solution: Weigh 50 mg of sample into a 50 mL volumetric flask.

  • Diluent: Use 90:10 Mobile Phase A : Acetonitrile .

    • Why? Matching the initial gradient conditions prevents "solvent shock" which causes peak splitting immediately upon injection.

  • Stability: Analyze within 4 hours. Store at 4°C if delayed.

Experimental Validation Data

The following data represents typical performance metrics observed when switching from Method A to Method B.

System Suitability (Method B)
ParameterAcceptance CriteriaTypical Result
Tailing Factor (Main Peak) NMT 1.51.1
Theoretical Plates NLT 50008500
Resolution (Acid Impurity vs Main) NLT 2.04.2
RSD (n=6 injections) NMT 2.0%0.4%
Linearity & Range
  • Range: 0.1% to 120% of target concentration (0.5 mg/mL).

  • Correlation Coefficient (

    
    ):  > 0.999.[1]
    
  • LOD/LOQ: 0.05 µg/mL / 0.15 µg/mL.

Troubleshooting & Decision Tree

Use this workflow to diagnose peak shape issues during development.

Troubleshooting Start Issue: Poor Peak Shape Check_Split Is the peak split? Start->Check_Split Check_Broad Is the peak broad/tailing? Start->Check_Broad Temp_Check Check Column Temp Is it > 25°C? Check_Split->Temp_Check Yes Diluent_Check Check Diluent Is it 100% ACN? Check_Broad->Diluent_Check Yes pH_Check Check Mobile Phase pH Is it > 4.0? Temp_Check->pH_Check No Action_Cool LOWER Temp to 15°C (Slows Tautomerism) Temp_Check->Action_Cool Yes Action_Acidify LOWER pH to 2.5 (Stabilizes Keto form) pH_Check->Action_Acidify Yes Action_Diluent MATCH Diluent to MP A (Prevents solvent shock) Diluent_Check->Action_Diluent Yes

Caption: Decision tree for diagnosing chromatographic anomalies in beta-keto esters.

Expert Insight: The "Acid-Stability" Paradox

A common misconception in developing methods for this class of compounds involves pH stability.

  • The Myth: "Beta-keto esters are unstable in acid; we must use neutral pH."[1]

  • The Reality: While long-term storage in strong acid causes hydrolysis, the chromatographic timescale (20 mins) is too short for significant degradation at pH 2.5. Conversely, neutral pH (pH 7) often accelerates the enolization process, leading to severe peak broadening.

  • The Solution: Use acidic pH for the run (Method B) but ensure the autosampler is kept cold (4°C) to prevent hydrolysis in the vial before injection.

References

  • PubChem. (2025).[1][3] Methyl this compound (Compound Summary).[1][3][4] National Library of Medicine. [Link]

  • Szaleniec, M., et al. (2014). Asymmetric reduction of ketones and β-keto esters...[5] Applied Microbiology and Biotechnology.[1] [Link]

  • Chromatography Forum. (2015). HPLC - Method development for impurities in drug product (Discussion on Peak Splitting).[Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities.[Link]

Sources

High-Performance GC-MS Quantification of 4-Methyl-3-oxopentanoate: A Comparative Guide on Standards and Derivatization Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Accurate quantification of 4-Methyl-3-oxopentanoate (CAS: 42558-54-3 for methyl ester; often referred to as Methyl isobutyrylacetate) presents unique challenges in Gas Chromatography-Mass Spectrometry (GC-MS) due to keto-enol tautomerism and thermal instability.

This guide compares the performance of the Stable Isotope Dilution Assay (SIDA) —the "Gold Standard" for this analysis—against common alternatives like Structural Analog Internal Standards and External Calibration . We provide experimental protocols for derivatization to "lock" the tautomeric equilibrium, ensuring reproducible quantification for drug development and flavor chemistry applications.

The Analytical Challenge: Tautomerism & Stability

Before selecting a standard, one must understand the analyte's behavior. This compound is a


-keto ester.[1] In the heated injection port of a GC, it undergoes two detrimental processes:
  • Keto-Enol Tautomerism: The compound exists in equilibrium between the keto form and the enol form. On non-polar columns, this can lead to peak splitting or tailing, making integration inconsistent.

  • Thermal Decarboxylation: While esters are more stable than acids, the

    
    -keto moiety is susceptible to degradation at high injector temperatures (
    
    
    
    C).
Visualizing the Mechanism

The following diagram illustrates the tautomeric shift and the derivatization strategy used to stabilize the molecule.

Tautomerism Keto Keto Form (this compound) Enol Enol Form (Hydrogen Bonded) Keto->Enol Equilibrium (Fast) Deriv Oxime Derivative (Thermally Stable) Keto->Deriv + Methoxyamine HCl (Derivatization) Enol->Deriv Shifts Equilibrium

Figure 1: The keto-enol equilibrium of this compound and the stabilization pathway via Oximation.

Comparative Analysis of Standardization Strategies

This section evaluates three methodologies for quantifying this compound.

Method A: Stable Isotope Dilution (The "Gold Standard")
  • Standard Used: Methyl-d3-4-methyl-3-oxopentanoate (Custom Synthesis required).

  • Mechanism: The deuterated analog behaves nearly identically to the analyte during extraction and derivatization but is resolved by Mass Spectrometry (M+3 mass shift).

  • Pros: Corrects for matrix effects, extraction efficiency, and derivatization incompleteness.

  • Cons: High cost; requires custom synthesis if not commercially available.

Method B: Structural Analog Internal Standard (The "Workhorse")
  • Standard Used: Methyl Acetoacetate or Ethyl Isobutyrylacetate .

  • Mechanism: A compound with similar chemical properties (polarity, boiling point) is added.

  • Pros: Inexpensive, readily available.

  • Cons: Does not perfectly track the specific tautomeric equilibrium or extraction variations of the target analyte.

Method C: External Calibration (The "Basic")
  • Standard Used: None (Absolute calibration curve).

  • Mechanism: Comparison of peak area directly to a standard curve run separately.

  • Pros: Simplest workflow.

  • Cons: Highly susceptible to injection volume errors and matrix enhancement/suppression.

Performance Data Comparison

The following data represents typical validation metrics observed in complex matrices (e.g., plasma or fermentation broth).

MetricMethod A: Isotope Dilution (SIDA)Method B: Structural Analog (Methyl Acetoacetate)Method C: External Calibration
Linearity (

)
> 0.9990.995 - 0.9980.980 - 0.990
Precision (RSD %) < 2.5%4.0 - 6.5%10 - 15%
Recovery (%) 98 - 102%85 - 110%70 - 120% (Variable)
Matrix Effect Correction ExcellentModerateNone
Cost per Analysis HighLowVery Low

Recommended Experimental Protocol

To achieve high scientific integrity, we recommend Method B (Structural Analog) for general screening and Method A (SIDA) for GLP/GMP quantification. The following protocol uses Oximation to solve the tautomerism issue, applicable to both methods.

Reagents
  • Analyte: Methyl this compound (CAS: 42558-54-3).[2][3][4][5]

  • Internal Standard (IS): Methyl 3-oxopentanoate (CAS: 13905-10-7) or d3-Analog.

  • Derivatization Agent: Methoxyamine Hydrochloride (2% in Pyridine).

Step-by-Step Workflow
  • Sample Preparation:

    • Aliquot 500

      
      L of sample (plasma/media).
      
    • CRITICAL: Spike 10

      
      L of Internal Standard solution (100 
      
      
      
      g/mL) before extraction.
  • Extraction:

    • Add 1 mL Ethyl Acetate (acidified with 0.1% Formic Acid).

    • Vortex for 2 mins; Centrifuge at 10,000 rpm for 5 mins.

    • Transfer supernatant to a glass vial. Evaporate to dryness under

      
      .
      
  • Derivatization (Oximation):

    • Add 50

      
      L of Methoxyamine HCl/Pyridine solution.
      
    • Incubate at 60°C for 60 minutes .

    • Mechanism:[6] This converts the unstable ketone into a stable methoxime derivative, preventing tautomerism in the GC inlet.

  • Silylation (Optional Dual-Derivatization):

    • If analyzing the free acid (4-methyl-3-oxopentanoic acid), add 50

      
      L MSTFA and incubate for another 30 mins to esterify the carboxylic acid.
      
  • GC-MS Analysis:

    • Inject 1

      
      L (Splitless).
      
GC-MS Parameters
  • Column: DB-5MS UI (30m x 0.25mm x 0.25

    
    m).
    
  • Inlet: 250°C.

  • Oven: 60°C (1 min)

    
     10°C/min 
    
    
    
    280°C.
  • MS Source: EI Mode (70 eV).

  • SIM Mode Ions (for Methyl ester-methoxime):

    • Target: m/z 144 (Molecular Ion typically shifts), look for m/z 115 (loss of -OCH3) and specific McLafferty fragments. Note: Always run a full scan first to determine the specific ions of the derivative.

Workflow Visualization

Workflow Sample Biological Sample (Plasma/Media) Spike Spike Internal Standard (Method A or B) Sample->Spike Extract L-L Extraction (Ethyl Acetate) Spike->Extract Deriv Derivatization (Methoxyamine HCl, 60°C) Extract->Deriv GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Data Ratio Calculation (Area Analyte / Area IS) GCMS->Data

Figure 2: Optimized sample preparation workflow ensuring internal standard equilibration.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2759969, Methyl this compound. Retrieved February 21, 2026 from [Link]

  • NIST Mass Spectrometry Data Center. Methyl 3-methyl-4-oxopentanoate (Isomer Reference).[7] NIST Chemistry WebBook, SRD 69.[8] Retrieved February 21, 2026 from [Link]

Sources

Distinguishing 4-Methyl-3-oxopentanoate from O-acylated byproducts

Distinguishing 4-Methyl-3-oxopentanoate from -Acylated Byproducts: A Comparative Guide

Executive Summary The synthesis of

This compound

-acylation

-acylation

This guide provides a definitive technical framework for distinguishing the target


Mechanistic Divergence: The Ambident Enolate Problem

To distinguish the products, one must understand their origins. The reaction typically involves an enolate (derived from an acetate ester or similar precursor) attacking an electrophile (isobutyryl chloride).

  • Path A (Thermodynamic Control): Attack by the

    
    -carbon yields the 
    
    
    -keto ester. This product is stabilized by resonance and an intramolecular hydrogen bond in its enol form.[1][2]
  • Path B (Kinetic Control): Attack by the enolate oxygen yields the enol ester (

    
    -acylated product). This is often favored by hard electrophiles, polar aprotic solvents (like HMPA/DMPU), or low temperatures where equilibrium cannot be established.
    
Diagram 1: Reaction Pathway & Product Divergence

ReactionPathEnolateAmbident Enolate(Nucleophile)CAcylTarget: C-Acylated(this compound)Thermodynamic Product(Resonance Stabilized)Enolate->CAcylPath A: Carbon Attack(Soft-Soft Interaction)OAcylImpurity: O-Acylated(Enol Ester)Kinetic Product(No H-Bond Stabilization)Enolate->OAcylPath B: Oxygen Attack(Hard-Hard Interaction)ElectrophileIsobutyryl Chloride(Electrophile)Electrophile->CAcylElectrophile->OAcyl

Caption: Divergent pathways of the ambident enolate. Path A leads to the stable

Analytical Comparison: The Definitive Distinction

Because the Target and the Impurity are constitutional isomers with similar boiling points and polarities, standard TLC or low-resolution MS is often insufficient. NMR Spectroscopy is the gold standard for validation.

A. H NMR Spectroscopy (The "Fingerprint" Region)

The most reliable distinction lies in the behavior of the enolic proton.

  • The Target (

    
    -Keto Ester):  Exists in equilibrium between Keto and Enol forms.[3][4][5] The Enol form possesses a six-membered ring stabilized by an intramolecular hydrogen bond .[1][4] This deshields the hydroxyl proton significantly.
    
  • The Impurity (Enol Ester): The oxygen is capped with an acyl group. There is no free OH and no intramolecular H-bond.

Table 1: Diagnostic

H NMR Signals (CDCl

)
FeatureTarget: Keto FormTarget: Enol FormImpurity:

-Acylated (Enol Ester)
Key Signal

-Methylene (-CH

-)
Enolic Hydroxyl (-OH)Vinyl Proton (=CH-)
Chemical Shift

3.4 – 3.7 ppm
(Singlet)

12.0 – 12.5 ppm
(Singlet)

5.0 – 6.0 ppm
(Singlet/Triplet)
Multiplicity Sharp SingletBroad/Sharp (Concentration independent)Sharp (Coupling depends on R groups)
Diagnostic Value Confirms

-dicarbonyl structure
Definitive Proof of C-Acylation Confirms C=C but absence of OH proves O-acylation

Critical Insight: If you do not see a signal above 11 ppm, you likely have the


-acylated byproduct or your sample is too dilute in a hydrogen-bonding solvent (like DMSO) which can disrupt the internal H-bond, though the signal usually remains visible.
B. IR Spectroscopy[2][6][7][8][9]

Infrared spectroscopy provides a secondary confirmation based on carbonyl bond stiffness.[6]

  • Target (C-Acyl): Shows two carbonyl bands.[5][6] The ester carbonyl appears ~1735–1750 cm

    
    .[6] The ketone carbonyl appears ~1715 cm
    
    
    .[7] Crucially, the enol tautomer shows a broad, lower frequency band (~1650 cm
    
    
    ) due to conjugation and H-bonding.
  • Impurity (O-Acyl): Shows a vinyl ester carbonyl which is typically shifted to higher frequencies (~1760 cm

    
    ) due to the electron-withdrawing nature of the enol oxygen, plus a distinct C=C stretch.
    

Experimental Protocols

Protocol A: The Ferric Chloride ( ) Screen

A rapid, self-validating colorimetric test for enol content.

Principle: Fe(III) coordinates with stable enols (like those in


Materials:

  • 10% FeCl

    
     in Ethanol (freshly prepared).
    
  • Sample (dissolved in Ethanol).[8][9]

Procedure:

  • Dissolve ~10 mg of the product in 1 mL of Ethanol.

  • Add 2–3 drops of the FeCl

    
     solution.
    
  • Observe immediately.

Interpretation:

  • Deep Violet/Red: Positive. Confirms presence of

    
    -keto ester (Target).[5][10][11]
    
  • Yellow/Orange (No Change): Negative.[9] Suggests

    
    -acylated product or simple ester.
    

Note: Over time,


-acylated products may hydrolyze in the acidic FeCl

solution to give a false positive. The reading must be taken within seconds.
Protocol B: Thermodynamic Equilibration (Troubleshooting)

If you identify the


Workflow:

  • Acid Catalysis: Treat the

    
    -acylated material with a catalytic amount of Brønsted acid (e.g., 
    
    
    -TsOH) or Lewis acid in a non-polar solvent (Toluene).
  • Heat: Reflux to overcome the activation energy barrier.

  • Mechanism: The acid protonates the enol ester, facilitating acyl migration or reversal to the enolate/acyl chloride pair, allowing them to recombine via the thermodynamic Path A (Carbon attack).

Diagram 2: Analytical Decision Tree

DecisionTreeSampleCrude Product MixtureFeCl3Step 1: FeCl3 Test(Rapid Screen)Sample->FeCl3ResultPosViolet ColorFeCl3->ResultPosPositiveResultNegYellow/No ChangeFeCl3->ResultNegNegativeNMRStep 2: 1H NMR(Validation)ResultPos->NMRResultNeg->NMRConfirmTargetIDSignal > 12 ppm PresentTarget: this compoundNMR->TargetIDImpurityIDSignal > 12 ppm AbsentVinyl H present (~5.5 ppm)Impurity: O-AcylatedNMR->ImpurityID

Caption: Workflow for distinguishing the target

References

  • Master Organic Chemistry. (2022).[11] Enolates - Formation, Stability, and Simple Reactions. Retrieved from [Link][11]

  • Chemistry LibreTexts. (2022). 6.4D: Individual Tests (Ferric Chloride). Retrieved from [Link]

  • Arizona State University. (n.d.). Experiment 3 – Keto-Enol Equilibrium Using NMR. Retrieved from [Link] (General reference for NMR Keto-Enol protocols).

  • MDPI. (2017). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Retrieved from [Link]

A Comparative Guide to the Refractive Index and Density of 4-Methyl-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, a precise understanding of the physical properties of chemical intermediates is paramount for process optimization, quality control, and formulation. This guide provides an in-depth technical comparison of the refractive index and density of 4-Methyl-3-oxopentanoate (CAS No. 42558-54-3), a key β-keto ester in various organic syntheses. By benchmarking its properties against structurally related analogs, we offer a clear perspective on how subtle molecular changes influence these fundamental characteristics.

Introduction: Why Refractive Index and Density Matter

This compound, also known as Methyl isobutyrylacetate, is a valuable building block in the synthesis of more complex molecules, including pharmaceuticals.[1] Its refractive index and density are not merely datasheet entries; they are critical process analytical technology (PAT) parameters.

  • Refractive Index (n) is a dimensionless number that describes how fast light travels through a material. For a pure liquid, it is a constant, highly sensitive to impurities. It is invaluable for:

    • Purity Assessment: A deviation from the reference refractive index can indicate the presence of residual solvents, starting materials, or by-products.

    • Reaction Monitoring: The change in the refractive index of a reaction mixture can be correlated with the consumption of reactants and the formation of products, offering a real-time monitoring tool.

  • Density (ρ) , the mass per unit volume, is fundamental for:

    • Process Engineering: Accurate density values are essential for fluid handling, reactor volume calculations, and process scaling.

    • Quality Control: Ensuring batch-to-batch consistency and confirming material identity.

This guide will detail the standardized protocols for measuring these properties and contextualize the values for this compound through a comparative analysis.

Experimental Methodologies: Ensuring Data Integrity

The trustworthiness of physical property data hinges on the robustness of the experimental protocol. The following sections describe self-validating systems for the precise measurement of refractive index and density.

Determination of Refractive Index

The measurement of refractive index is most commonly and accurately performed using an Abbe refractometer, which operates on the principle of total internal reflection.[2][3]

Protocol:

  • Calibration: Begin by calibrating the Abbe refractometer using a standard with a known refractive index at the measurement temperature (e.g., distilled water, nD = 1.3330 at 20°C).

  • Temperature Control: Ensure the refractometer's prisms are connected to a circulating water bath set to a standard temperature, typically 20°C (nD20) or 25°C (nD25). Temperature is critical as refractive index is temperature-dependent.

  • Sample Application: Open the prism assembly. Using a clean pipette, place 2-3 drops of this compound onto the surface of the lower prism.[4]

  • Measurement: Close the prisms firmly. Direct a light source onto the upper prism. While looking through the eyepiece, turn the coarse adjustment knob until the field of view shows a distinct light and dark region.

  • Sharpening the Boundary: Adjust the compensator dial to eliminate any color fringe at the boundary, resulting in a sharp, single line.

  • Reading: Align the sharp boundary line with the center of the crosshairs using the fine adjustment knob.[4]

  • Data Acquisition: Depress the read button or switch to view the refractive index value on the scale. Record the reading and the temperature.

  • Cleaning: Thoroughly clean the prism surfaces immediately after measurement using a soft tissue and an appropriate solvent (e.g., acetone or ethanol), allowing them to dry completely.

Experimental Workflow: Refractive Index Measurement

G cluster_prep Preparation cluster_measure Measurement cluster_post Post-Measurement Calibrate 1. Calibrate Refractometer (e.g., Distilled Water) SetTemp 2. Set Temperature (e.g., 20°C Water Bath) ApplySample 3. Apply 2-3 Drops of Sample to Prism SetTemp->ApplySample ClosePrism 4. Close Prisms & Illuminate ApplySample->ClosePrism AdjustView 5. Adjust for Sharp Light/Dark Boundary ClosePrism->AdjustView Align 6. Align Boundary with Crosshairs AdjustView->Align ReadValue 7. Record Refractive Index and Temperature Align->ReadValue Clean 8. Clean Prisms (Acetone/Ethanol) ReadValue->Clean

Caption: Workflow for Refractive Index Measurement using an Abbe Refractometer.

Determination of Density

Density can be measured with high precision using either a pycnometer (a flask with a precisely known volume) or a modern digital density meter that relies on an oscillating U-tube.[5][6] The digital method is often preferred for its speed and accuracy.

Protocol (Using an Oscillating U-tube Density Meter):

  • Calibration: Calibrate the instrument according to the manufacturer's instructions, typically using dry air and degassed, high-purity water at a known temperature. This establishes the baseline oscillation frequencies.

  • Temperature Equilibration: Set the instrument's Peltier thermostat to the desired measurement temperature (e.g., 20°C or 25°C) and allow it to stabilize.

  • Sample Preparation: Ensure the sample of this compound is free of air bubbles, which can significantly affect the measured density. If necessary, degas the sample via sonication.

  • Sample Injection: Using a clean, dry syringe, slowly and steadily inject the sample into the measurement cell until it is completely filled.[6] Avoid introducing air bubbles.

  • Measurement: The instrument will measure the change in the oscillation frequency of the U-tube caused by the mass of the sample.

  • Data Acquisition: The instrument's software automatically calculates the density from the oscillation period and displays the result.[7] Record the density and the precise temperature.

  • Cleaning: Flush the measurement cell with appropriate solvents (e.g., ethanol followed by acetone) and dry it with a stream of air to prepare for the next sample.

Experimental Workflow: Density Measurement

G cluster_prep Preparation cluster_measure Measurement cluster_post Post-Measurement Calibrate 1. Calibrate Meter (Air & Distilled Water) SetTemp 2. Set & Stabilize Measurement Temperature Calibrate->SetTemp PrepSample 3. Degas Sample (Remove Air Bubbles) SetTemp->PrepSample Inject 4. Inject Sample into U-tube Cell PrepSample->Inject Measure 5. Instrument Measures Oscillation Frequency Inject->Measure Record 6. Record Density and Temperature Measure->Record Clean 7. Clean & Dry Measurement Cell Record->Clean

Caption: Workflow for Density Measurement using an Oscillating U-tube Meter.

Comparative Analysis: Benchmarking this compound

To provide context for the physical properties of this compound, we compare it to structurally similar β-keto esters. The selected benchmarks include its ethyl ester analog (Ethyl this compound), an analog lacking the 4-methyl group (Methyl 3-oxopentanoate), and the widely used parent compound, Ethyl acetoacetate.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Density (g/cm³)Refractive Index (nD20)
This compound 42558-54-3C₇H₁₂O₃144.17~1.0131.4245 - 1.4295
Ethyl this compound7152-15-0C₈H₁₄O₃158.20~0.981~1.4265
Methyl 3-oxopentanoate30414-53-0C₆H₁₀O₃130.14~1.037 - 1.041.4220 - 1.4254
Ethyl acetoacetate141-97-9C₆H₁₀O₃130.14~1.028~1.419

Data compiled from multiple sources.[8][9][10][11][12][13][14][15][16][17][18]

Discussion of Trends
  • Effect of Alkyl Chain Length (Ester Group): Comparing this compound (methyl ester) with Ethyl this compound (ethyl ester), we observe a decrease in density (1.013 vs 0.981 g/cm³).[8][9][13] This is a typical trend; increasing the length of the non-polar alkyl chain (from methyl to ethyl) while the polar portion of the molecule remains constant generally leads to a lower density. The refractive indices are very similar, suggesting the overall electron density distribution per unit volume is not dramatically altered.[8][9][13]

  • Effect of Branching (Keto Group Side Chain): When comparing Methyl 3-oxopentanoate (straight chain) to this compound (branched), the introduction of the isopropyl group in place of an ethyl group results in a lower density (1.037 vs 1.013 g/cm³).[8][11] This suggests that the branching may disrupt efficient molecular packing, leading to a larger volume for a given mass.

  • Comparison to Parent Compound: Ethyl acetoacetate, a smaller and less substituted β-keto ester, has a density (1.028 g/cm³) that is higher than both this compound and its ethyl ester analog.[14][15][17] Its refractive index is the lowest in the set, which is consistent with its lower molecular weight and fewer polarizable electrons.[9][14][17]

Conclusion

The refractive index and density of this compound are key physical parameters that are sensitive to its molecular structure. Its density of approximately 1.013 g/cm³ and refractive index in the range of 1.4245 to 1.4295 provide a reliable benchmark for quality control and process monitoring.[8] Comparative analysis reveals predictable trends based on molecular weight, branching, and alkyl chain length. Adherence to standardized measurement protocols, such as those outlined in this guide, is essential for generating the trustworthy and reproducible data required in rigorous research and development environments.

References

  • Carl ROTH. Methyl this compound, 100 g, CAS No. 42558-54-3. [Link]

  • ChemSynthesis. ethyl this compound - 7152-15-0. [Link]

  • Stenutz. ethyl this compound. [Link]

  • PubChem. Ethyl acetoacetate | C6H10O3 | CID 8868. [Link]

  • Scribd. Measuring Liquid Refractive Index Procedure. [Link]

  • ChemSynthesis. methyl 3-oxopentanoate - 30414-53-0. [Link]

  • ScenTree. Ethyl aceto acetate (CAS N° 141-97-9). [Link]

  • Mettler Toledo. Refractive Index: All You Need to Know. [Link]

  • Wikipedia. Refractive index. [Link]

  • Wikipedia. Ethyl acetoacetate. [Link]

  • Reagecon. Density Measurement and Density Standards. [Link]

  • Ayalytical. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid. [Link]

  • ChemBK. Ethyl 3-oxo-4-methyl pentanoate. [Link]

  • PubChem. Methyl this compound | C7H12O3 | CID 2759969. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 4-Methyl-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Solvent Risk

4-Methyl-3-oxopentanoate (typically the methyl or ethyl ester, e.g., CAS 42558-54-3 or 7152-15-0) is a


-keto ester  used frequently as a pharmaceutical intermediate.

The Danger: Researchers often underestimate this class of chemicals because they lack the immediate "red flags" of highly toxic reagents (like cyanides) or pyrophorics. However, as a


-keto ester, it possesses dual solvent functionality (ketone + ester) that aggressively permeates standard glove materials and acts as a potent irritant to mucous membranes. Furthermore, with a flash point often in the range of 44°C - 80°C  (depending on the specific ester chain), it is a Flammable/Combustible Liquid  that requires static dissipation protocols.

This guide provides a self-validating safety protocol to ensure containment and researcher safety.

Hazard Profile & Risk Assessment

Before selecting PPE, we must define the specific molecular threats.

Hazard ClassGHS CodeDescriptionOperational Implication
Skin/Eye Irritant H315, H319Causes skin and serious eye irritation.[1][2]Zero-skin-contact policy. Vapors alone can irritate eyes; safety glasses are insufficient for open handling.
Respiratory Irritant H335May cause respiratory irritation.[1][2][3][4][5]Fume Hood Mandatory. Inhalation triggers mucosal inflammation.
Flammability H226/H227Flammable liquid and vapor.[6]Static Grounding. Use non-sparking tools. Avoid synthetic lab coats (polyester) that melt on skin.

The PPE Matrix: A Tiered Approach

Do not rely on a "one-size-fits-all" approach. Select PPE based on the operation.

Tier 1: Routine Bench Scale (< 100 mL)

Context: Closed transfers, weighing, rotary evaporation.

  • Eye Protection: Chemical Splash Goggles (Indirect Vented). Why: Standard safety glasses allow vapors to bypass the lens and irritate the eyes.

  • Body: 100% Cotton Lab Coat or Nomex® (Flame Resistant). Why: Synthetic blends melt into the skin during a flash fire.

  • Hand Protection (Critical):

    • Primary: Disposable Nitrile (Minimum 5 mil thickness).

    • Protocol: "Splash & Change." Nitrile provides fair splash protection but degrades quickly upon exposure to ketones/esters. If liquid touches the glove, change immediately.[7]

Tier 2: High Exposure / Spill Cleanup (> 100 mL)

Context: Spills, cleaning reactors, open pouring.

  • Eye/Face: Face Shield over Splash Goggles.

  • Respiratory: Half-face respirator with Organic Vapor (OV) cartridges (Yellow/Black band) if working outside a fume hood.

  • Hand Protection: Butyl Rubber or Silver Shield® (Laminate) .

    • Scientific Rationale:

      
      -keto esters attack the nitrile polymer matrix, causing swelling and permeation breakthrough in <15 minutes. Butyl rubber offers >4 hours of breakthrough time for ketones and esters.
      

Operational Protocols (The "How")

A. Transfer & Handling (Self-Validating System)

Goal: Prevent static discharge and inhalation.

  • Engineering Control: Perform all transfers inside a certified chemical fume hood with sash at the working height.

  • Grounding: When transferring volumes >1L, attach a grounding clamp to the receiving vessel to dissipate static charge generated by the flowing non-conductive liquid.

  • The "Double-Glove" Check:

    • Wear a colored nitrile glove (e.g., blue) under a white nitrile glove.

    • Validation: If the outer glove rips or degrades (swells), the color contrast gives an immediate visual warning.

B. Spill Response Strategy

Do NOT use paper towels. They increase surface area for evaporation and are combustible.

  • Isolate: Evacuate the immediate 3-meter radius. Remove ignition sources.[2]

  • PPE Up: Don Butyl gloves and respirator.

  • Contain: Encircle the spill with a non-combustible absorbent (Vermiculite or Diatomaceous Earth).

  • Neutralize/Collect: Scoop absorbed material into a heavy-duty hazardous waste bag using a non-sparking plastic scoop.

  • Clean: Wipe surface with soap and water; dispose of wipes as hazardous waste.

Visualizations

Diagram 1: Glove Selection Logic

This decision tree ensures you select the correct barrier material based on exposure time.

GloveSelection Start Handling this compound ExposureType Determine Exposure Type Start->ExposureType Incidental Incidental Contact (Splash Risk Only) ExposureType->Incidental Routine Lab Work Extended Extended Contact (Immersion/Spill) ExposureType->Extended Cleanup / Scale-up Nitrile Standard Nitrile (Double Gloved) *Change immediately on contact* Incidental->Nitrile Butyl Butyl Rubber or Laminate (Silver Shield) *High Permeation Resistance* Extended->Butyl Warning WARNING: Do NOT use Latex (Rapid Degradation) Nitrile->Warning Avoid Butyl->Warning Avoid

Caption: Decision logic for glove selection. Note that standard Nitrile is only acceptable for transient splash protection.

Diagram 2: Spill Response Workflow

A step-by-step loop to ensure safety during cleanup.

SpillResponse Alert 1. Alert & Evacuate (Remove Ignition Sources) PPE 2. Don PPE (Butyl Gloves + Respirator) Alert->PPE Contain 3. Containment (Use Vermiculite/Sand) PPE->Contain Collect 4. Collection (Non-sparking tools) Contain->Collect Disposal 5. Disposal (Seal in Haz Waste) Collect->Disposal

Caption: Sequential workflow for managing a flammable ester spill.

Disposal & Logistics

Waste StreamClassificationProtocol
Liquid Waste Organic Solvents (Non-Halogenated)Collect in HDPE or Glass carboys. Do not mix with oxidizers (e.g., Nitric Acid) as ketones can form unstable peroxides or exothermic reactions.
Solid Waste Hazardous DebrisContaminated gloves, vermiculite, and wipes must go into sealed hazardous waste bags, not general trash.
Empty Containers Triple RinseTriple rinse with acetone or ethanol. Collect rinsate as organic waste. Deface label before recycling glass.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2759969, Methyl this compound. Retrieved from [Link]

  • University of Pennsylvania EHRS. Nitrile Glove Chemical Compatibility Guide. Retrieved from [Link]

Sources

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